Uridine 5'-monophosphate disodium salt hydrate
描述
属性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOORDQZBSXBBP-LLWADOMFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2Na2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Uridine 5'-monophosphate disodium salt molecular weight and formula
Topic: Uridine 5'-Monophosphate Disodium Salt: Molecular Characterization, Bio-Organic Mechanism, and Analytical Protocols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
Uridine 5'-monophosphate disodium salt (UMP-Na2), chemically defined as the disodium salt of uridine 5'-(dihydrogen phosphate), represents a critical node in pyrimidine nucleotide metabolism. Unlike its free acid counterpart, the disodium salt offers superior stability and aqueous solubility, making it the preferred reagent for in vitro RNA synthesis, pharmaceutical formulation, and nutritional fortification (e.g., infant formula). This guide provides a rigorous technical analysis of UMP-Na2, ranging from its physicochemical constants to validated HPLC-UV analytical workflows, ensuring reproducibility in high-stakes research environments.
Chemical Identity & Physicochemical Properties
The precise characterization of UMP-Na2 is fundamental for stoichiometric calculations in enzymatic reactions and drug formulations. The disodium form neutralizes the phosphate group's acidity, preventing hydrolytic degradation common in free nucleotides.
Table 1: Core Chemical Specifications
| Parameter | Specification | Technical Note |
| Chemical Name | Uridine 5'-monophosphate disodium salt | Often abbreviated as 5'-UMP-Na2 |
| CAS Number | 3387-36-8 | Distinct from free acid (CAS 58-97-9) |
| Molecular Formula | C₉H₁₁N₂Na₂O₉P | Anhydrous basis |
| Molecular Weight | 368.15 g/mol | Exact Mass: 367.999 Da |
| Appearance | White to off-white crystalline powder | Highly hygroscopic; handle in low humidity |
| Solubility | Water: ≥ 50 mg/mL | Forms a clear, colorless solution |
| pH (5% Solution) | 7.0 – 8.5 | Neutral pH prevents glycosidic bond hydrolysis |
| UV Max (λmax) | 262 nm (pH 7.[1][2][3]0) | Characteristic of the uracil chromophore |
Expert Insight: Commercial UMP-Na2 is frequently supplied as a hydrate (xH₂O).[4] When preparing molar solutions for sensitive enzymatic assays (e.g., in vitro transcription), always verify the Certificate of Analysis (CoA) for water content (Karl Fischer titration) to adjust the mass input. Using the anhydrous weight (368.15 g/mol ) without correction can lead to a 5–10% under-dosing error.
Biological Mechanism: The Pyrimidine Nexus
UMP is the "Zero Point" of pyrimidine biosynthesis. It is the first fully formed pyrimidine nucleotide derived from both the de novo pathway and the salvage pathway. Its conversion dictates the rate of RNA synthesis and membrane phospholipid production (via CDP-choline).
Pathway Visualization
The following diagram illustrates UMP's central role, bridging de novo synthesis and the salvage of free uridine.
Figure 1: The Centrality of UMP in Pyrimidine Metabolism. Green node indicates the compound of interest.[5]
Analytical Characterization: Validated HPLC Protocol
Quantifying UMP-Na2 requires overcoming a specific challenge: nucleotides are highly polar and elute in the void volume of standard Reverse-Phase (RP) columns. To retain and resolve UMP, an Ion-Pairing RP-HPLC method is the industry standard.
Method Principle
By adding a cationic ion-pairing agent (e.g., Tetrabutylammonium bisulfate) to the mobile phase, the negatively charged phosphate group of UMP forms a neutral ion pair, increasing its hydrophobicity and retention on the C18 stationary phase.
Step-by-Step Protocol
Equipment: HPLC system with UV-Vis/PDA detector (e.g., Agilent 1200/1260). Column: C18 End-capped (e.g., 250 mm × 4.6 mm, 5 µm).
Reagents:
-
Mobile Phase A: 10 mM Tetrabutylammonium bisulfate (TBA) + 10 mM KH₂PO₄ in HPLC-grade water. Adjust pH to 6.0 with dilute KOH.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 98 | 2 | 1.0 |
| 10.0 | 90 | 10 | 1.0 |
| 15.0 | 60 | 40 | 1.0 |
| 20.0 | 98 | 2 | 1.0 |
Detection: UV at 262 nm . Injection Volume: 10 µL. Column Temp: 25°C or 30°C.
Self-Validating System Checks:
-
System Suitability: Inject a standard mix of UMP, UDP, and UTP. UMP must elute first. Resolution (Rs) between UMP and impurities must be > 1.5.
-
Linearity: Construct a calibration curve from 10 µg/mL to 500 µg/mL. R² must be > 0.999.
-
Blank Check: Inject Mobile Phase A to ensure no ghost peaks at the UMP retention time (typically 4–6 mins depending on column length).
Analytical Workflow Diagram
Figure 2: Ion-Pairing HPLC Workflow for Nucleotide Quantification.
Applications in Drug Development & Nutrition
Pharmaceutical Intermediate
UMP-Na2 is a precursor for nucleotide analogs used in antiviral therapies. Its high purity is critical here; phosphate impurities can interfere with subsequent phosphorylation steps (e.g., converting UMP to UTP for enzymatic incorporation).
Nutritional Neuroscience
Research indicates UMP, often in combination with choline and DHA, supports synaptic membrane synthesis. In this context, the disodium salt is preferred for oral formulations due to its bioavailability and lack of acidic irritation compared to the free acid form [1].
Stability, Handling, and Storage
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Hygroscopicity: UMP-Na2 is hygroscopic. Exposure to ambient air will cause the powder to clump and absorb water, altering the effective molecular weight.
-
Protocol: Weigh quickly in a low-humidity environment. Store desiccated at -20°C for long-term stability.
-
-
Solution Stability: Aqueous solutions are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles, which can cause hydrolysis of the phosphate ester bond.
-
Incompatibility: Strong oxidizers.
References
-
PubChem. (2025).[6] Uridine 5'-monophosphate disodium salt.[1][2][3][5][6][7][8][9][10][11][12][13] National Library of Medicine. Available at: [Link]
-
Wurtman, R. J., et al. (2006). Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally. Brain Research. Available at: [Link]
-
Viñas, P., et al. (2010). Liquid chromatography with ultraviolet and mass spectrometric detection for the determination of nucleotides in baby foods. Journal of Chromatography A. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Uridine 5'-monophosphate disodium salt hydrate | C9H13N2Na2O10P | CID 86346457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Uridine monophosphate disodium | C9H11N2Na2O9P | CID 169020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Uridine 5′-monophosphate disodium salt | CAS 3387-36-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. usbio.net [usbio.net]
- 9. Uridine 5’-Monophosphate Disodium Salt | LGC Standards [lgcstandards.com]
- 10. biolinkk.com [biolinkk.com]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. carlroth.com [carlroth.com]
A Technical Guide to the In Vivo Neuroprotective Mechanisms of Uridine 5'-Monophosphate (UMP)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine 5'-monophosphate (UMP), and its dephosphorylated form uridine, is an essential pyrimidine nucleoside that plays a pivotal role in a multitude of fundamental biological processes within the central nervous system (CNS). Beyond its canonical function in nucleic acid synthesis, uridine acts as a critical precursor and signaling molecule, demonstrating significant neuroprotective capabilities in a range of preclinical in vivo models. This technical guide provides an in-depth exploration of the core mechanisms underpinning UMP's neuroprotective effects. We will dissect its role in the synthesis of neuronal membranes via the Kennedy pathway, its influence on neurotransmitter systems, its function as a ligand for P2Y purinergic receptors, and its impact on mitochondrial function and protein modification. This document synthesizes field-proven insights and detailed experimental protocols to serve as a comprehensive resource for researchers investigating uridine as a therapeutic agent for neurodegenerative and neurological disorders.
Section 1: The Foundational Rationale for Uridine in Neuroprotection
Uridine as a Critical Endogenous Precursor
Uridine is the primary pyrimidine nucleoside transported from the circulation into the brain, where it is readily converted into uridine triphosphate (UTP) and subsequently cytidine triphosphate (CTP).[1] These activated nucleotides are indispensable for two major cellular functions: the synthesis of RNA and the production of key phospholipids required for building and maintaining neuronal membranes.[1][2] The enzymes responsible for these conversions have low affinity for their substrates, meaning their activity is directly influenced by the availability of uridine.[2] This creates a direct link between systemic uridine levels and the brain's capacity for synthesis and repair, forming the basis of its therapeutic potential.
A Multi-Modal Approach to Combating Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a complex pathology that includes synaptic loss, mitochondrial dysfunction, oxidative stress, and inflammation.[3][4] UMP offers a multi-modal mechanism of action that addresses several of these pathological features simultaneously. It supports the structural integrity of neurons by providing the building blocks for membranes, enhances synaptic function by modulating neurotransmitter release, and activates signaling pathways that promote cell survival and reduce neuroinflammation.[5][6][7] This pleiotropic activity makes it a compelling candidate for interventions aimed at slowing or halting disease progression.
Section 2: Core Biochemical Pathways of Uridine in the CNS
The neuroprotective effects of uridine are deeply rooted in its central role in cellular biochemistry. It serves as a linchpin in pathways governing membrane synthesis, energy metabolism, and post-translational protein modification.
The Kennedy Pathway: Synthesizing Neuronal Membranes
The primary mechanism by which uridine supports neuronal structure is through its contribution to the Kennedy pathway, the main route for the de novo synthesis of phosphatidylcholine (PC).[8]
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Conversion to CTP: Orally administered UMP increases circulating uridine, which crosses the blood-brain barrier.[1] In the brain, uridine is phosphorylated to UTP and then aminated to form CTP.[1][9]
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Formation of CDP-Choline: CTP is the rate-limiting precursor for the synthesis of cytidine-5'-diphosphate choline (CDP-choline).[8][10] Studies in gerbils have shown that oral UMP administration significantly elevates brain levels of UTP, CTP, and CDP-choline.[9]
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Phosphatidylcholine Synthesis: CDP-choline combines with diacylglycerol (DAG) to form PC, the most abundant phospholipid in neuronal membranes.[1]
This pathway is critical for the formation of new synapses (synaptogenesis), the extension of neurites, and the overall repair and maintenance of neuronal and glial cell membranes.[1][11][12]
Protein O-GlcNAcylation and Tau Pathology
Uridine is a precursor for uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the substrate for O-GlcNAcylation, a crucial post-translational modification of nuclear and cytoplasmic proteins.[5][11] This process is particularly relevant in Alzheimer's disease, as the phosphorylation of the tau protein is inversely correlated with its O-GlcNAcylation.[5] By increasing the substrate pool for O-GlcNAcylation, uridine supplementation can reduce the hyperphosphorylation of tau, thereby preventing the formation of neurotoxic tau aggregates.[5]
Energy Metabolism and Mitochondrial Support
Uridine contributes to cellular energy homeostasis. It is a precursor for UDP-glucose, which is essential for glycogen synthesis, providing an energy reserve for neurons.[5][13] Furthermore, studies in models of Parkinson's disease have shown that uridine's protective effects are associated with the activation of mitochondrial ATP-dependent potassium (mitoK-ATP) channels.[4][13] Activation of these channels is a known mechanism of cellular protection, particularly under conditions of oxidative stress, by helping to maintain mitochondrial integrity and function.[4][13][14]
Section 3: Receptor-Mediated Signaling
Beyond its metabolic roles, uridine nucleotides act as extracellular signaling molecules, activating specific purinergic receptors to modulate neuronal function and survival.
Activation of P2Y Purinergic Receptors
Uridine nucleotides, particularly UTP and UDP, are potent agonists for G protein-coupled P2Y receptors, including the P2Y2, P2Y4, and P2Y6 subtypes.[7][8][15] Activation of these receptors triggers a cascade of intracellular events with significant neuroprotective consequences:
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Promotion of Neurite Outgrowth: P2Y receptor stimulation enhances the outgrowth of neurites, a critical process for forming new synaptic connections.[7][16][17]
-
Modulation of APP Processing: In the context of Alzheimer's disease, P2Y receptor activation stimulates the non-amyloidogenic α-secretase pathway for processing amyloid precursor protein (APP).[7][17] This increases the production of the neuroprotective soluble APPα fragment and reduces the generation of toxic β-amyloid (Aβ) peptides.[5][7]
-
Neuroinflammation and Microglial Response: P2Y receptors are involved in mediating the response of microglia, the brain's resident immune cells, to injury.[7][15] Their activation can induce microglial migration to sites of damage, which is a crucial step in clearing cellular debris and promoting tissue repair.[15][17]
Section 4: In Vivo Evidence of Neuroprotection
The therapeutic potential of UMP has been validated in numerous in vivo models of neurological and neurodegenerative disease.
Alzheimer's Disease (AD)
In transgenic mouse models of AD (e.g., Tg2576 and TAPP mice), treatment with a uridine prodrug improved performance in memory tasks like novel object recognition and contextual fear conditioning.[3] This cognitive enhancement was associated with reduced tau hyperphosphorylation and decreased lipid peroxidation in the hippocampus.[3] The core mechanism is believed to be the enhanced formation of synaptic membranes, which helps to counteract the synaptic loss that is a hallmark of AD.[11][18]
Parkinson's Disease (PD)
In toxin-induced models of PD (using 6-OHDA or rotenone), uridine administration has been shown to restore motor activity on tasks like the RotaRod test.[4][13] This functional recovery is accompanied by a normalization of mitochondrial function, a reduction in oxidative stress markers, and protection against the degeneration of dopaminergic neurons in the substantia nigra.[4][13][14] Furthermore, UMP supplementation, particularly when combined with the omega-3 fatty acid DHA, increases the release of striatal dopamine.[19][20]
Acute Neuronal Injury (Stroke and Epilepsy)
UMP has demonstrated protective effects in models of acute injury. In a gerbil model of stroke, a uridine prodrug reduced neuronal loss in the hippocampus.[3] In a rat model of status epilepticus, post-seizure treatment with uridine protected the structural integrity of the blood-brain barrier by preventing the reduction of tight junction proteins like ZO-1.[21]
Data Summary Table: Quantitative Effects of UMP/Uridine In Vivo
| Model/Parameter | Species | Treatment/Dosage | Key Finding | Reference(s) |
| Parkinson's Disease | Rat | 30 µg/kg uridine, s.c. for 22 days (6-OHDA model) | Restored RotaRod performance to near-control levels. | [13] |
| Parkinson's Disease | Rat | 3 mg/kg & 30 mg/kg uridine (rotenone model) | Dose-dependently decreased MDA concentration in brain mitochondria to control levels. | [4] |
| Dopamine Release | Aged Rat | 2.5% UMP in diet for 6 weeks | Increased K+-evoked dopamine release from 283% to 341% of basal levels. | [6][12] |
| Neurite Outgrowth | Aged Rat | 2.5% UMP in diet for 6 weeks | Increased neurofilament-M protein levels to 221% of control values. | [6][12] |
| Acetylcholine Release | Aged Rat | 2.5% UMP in diet for 6 weeks | Increased baseline acetylcholine levels in striatal dialysates from 73 to 197 fmol/min. | [22] |
| Brain Phospholipids | Gerbil | UMP + Choline diet for 4 weeks | Increased major brain phospholipids by 13–47%. | [8] |
| Brain CDP-Choline | Gerbil | 1 mmol/kg UMP, gavage | Increased brain CDP-choline by ~45% (from 11.3 to 16.4 pmol/mg tissue) at 15 min. | [9] |
| Alzheimer's Disease | TAPP Mice | PN401 (uridine prodrug) | Reduced impairments in novel object recognition and social transmission of food preference. | [3] |
Section 5: Methodologies for In Vivo Evaluation
Evaluating the neuroprotective efficacy of UMP requires a systematic approach combining behavioral, biochemical, and histological techniques. The causality behind experimental choices is critical for robust and reproducible findings.
General Experimental Workflow
A typical in vivo study involves acclimatizing animals, establishing baseline performance on behavioral tasks, inducing a specific neuropathology, administering the treatment (UMP/vehicle), and then assessing outcomes at functional and molecular levels.
Protocol: Induction of a Parkinson's Disease Model (6-OHDA)
This protocol describes the unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) to create a lesion of the nigrostriatal pathway, a standard model for PD research.[13]
-
Causality: The unilateral lesion allows the unlesioned side of the animal to serve as an internal control, increasing the statistical power and validity of the experiment. 6-OHDA is selectively taken up by dopaminergic neurons, leading to their specific destruction through oxidative stress, thus mimicking a key pathological feature of PD.
-
Materials: Anesthetic (e.g., isoflurane), stereotaxic frame, microinjection pump, Hamilton syringe, 6-OHDA hydrochloride, ascorbic acid, sterile saline.
-
Procedure:
-
Acclimatize male Sprague-Dawley rats (250-300g) for one week.
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 4 µg/µL in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation) immediately before use.
-
Drill a small burr hole in the skull over the target coordinates for the substantia nigra pars compacta (SNc) or medial forebrain bundle.
-
Slowly lower the injection needle to the target coordinates.
-
Infuse the 6-OHDA solution (e.g., a total of 8 µg in 2 µL) at a slow, controlled rate (e.g., 0.5 µL/min) to minimize tissue damage and ensure proper diffusion.
-
Leave the needle in place for an additional 5-10 minutes post-infusion to prevent backflow along the injection track.
-
Slowly retract the needle, suture the incision, and provide post-operative care, including hydration and analgesia.
-
Allow animals to recover for at least two weeks before starting UMP treatment to allow for the lesion to fully develop.
-
Protocol: Assessment of Motor Function (RotaRod Test)
The RotaRod test assesses motor coordination and balance, which are impaired by the loss of dopaminergic neurons.
-
Self-Validation: This protocol is self-validating through the inclusion of baseline testing before the lesion is created. Each animal's post-lesion performance is compared to its own pre-lesion baseline, providing a robust measure of deficit. The vehicle-treated group serves as a control for the effects of the lesion and any spontaneous recovery over time.
-
Procedure:
-
Training/Baseline: For 2-3 days prior to surgery, train the rats on the RotaRod apparatus at an accelerating speed (e.g., 4-40 RPM over 5 minutes). Record the latency to fall for each animal across multiple trials. The average of the final day's trials serves as the baseline.
-
Post-Treatment Testing: At the end of the UMP treatment period, repeat the RotaRod test under the same conditions.
-
Data Recording: Record the latency to fall for each trial. An animal is considered to have fallen if it falls off the rod or passively rotates with the rod for two consecutive revolutions.
-
Analysis: Compare the post-treatment latencies between the vehicle-treated and UMP-treated groups. A significant increase in the latency to fall in the UMP group indicates a therapeutic effect.
-
Protocol: Post-Mortem Tissue Analysis (Western Blot for Synaptic Proteins)
This protocol quantifies the levels of key pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) proteins in the striatum to assess synaptogenesis.[8]
-
Causality: The choice of Synapsin-1 and PSD-95 as markers is based on their critical roles in synaptic vesicle function and postsynaptic density structure, respectively. An increase in these proteins in the UMP-treated group provides molecular evidence that the treatment is promoting the formation or maintenance of synaptic structures, directly linking UMP's biochemical mechanism (membrane synthesis) to a functional outcome at the cellular level.
-
Procedure:
-
Tissue Harvest: Deeply anesthetize the animal and perform transcardial perfusion with ice-cold saline. Rapidly dissect the brain and isolate the striatum from both the lesioned and unlesioned hemispheres. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the striatal tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant containing the total protein lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Synapsin-1, anti-PSD-95) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis: Capture the signal using a digital imager. Quantify band density using software like ImageJ. Normalize the density of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Compare the normalized protein levels between treatment groups.
-
Section 6: Conclusion and Future Directions
Uridine 5'-monophosphate exerts robust neuroprotective effects in vivo through a convergence of mechanisms. By serving as a critical substrate for the synthesis of neuronal membranes, it directly supports the structural integrity and synaptic connectivity of the brain. Concurrently, its nucleotides act as signaling molecules, activating P2Y receptors to promote neurite outgrowth, modulate APP processing, and orchestrate glial responses. Furthermore, its influence on mitochondrial function and protein O-GlcNAcylation provides additional layers of protection against the cellular stressors that drive neurodegeneration.
The extensive preclinical evidence strongly supports the continued investigation of UMP as a therapeutic agent. Future research should focus on optimizing delivery to the CNS, exploring synergistic combinations with other neurosupportive nutrients like DHA and choline, and elucidating its efficacy in a wider range of neurological disorders. The translation of these promising in vivo findings into clinical applications holds the potential to provide a novel metabolic approach to preserving brain health and function.
References
- PasioOnline. Uridine for a healthy brain and liver: uridine supports formation of brain synapses and neuronal membranes. PasioOnline. [NA].
- Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology. 2024.
- The Role of Uridine in Health and Disease.
- Cansev M, et al.
- Wang L, et al. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats. Journal of Molecular Neuroscience. 2005.
- Weisman GA, et al. Involvement of Uridine-Nucleotide-Stimulated P2Y Receptors in Neuronal Growth and Function. Bentham Science Publishers. [NA].
- Woods LT, et al. Neuroprotective roles of the P2Y2 receptor. PMC - NIH. [NA].
- Klishin SS, et al. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson's Disease. PMC - NIH. [NA].
- Agarwal N, et al.
- Saydoff JA, et al. Uridine prodrug improves memory in Tg2576 and TAPP mice and reduces pathological factors associated with Alzheimer's disease in related models. Journal of Alzheimer's Disease. 2013.
- Weisman GA, et al. (PDF) Involvement of Uridine-Nucleotide-Stimulated P2Y Receptors in Neuronal Growth and Function.
- Wurtman RJ, et al.
- Relationship: Alzheimer's Disease and Uridine. Caring Sunshine. [NA].
- Pooler AM, et al. (PDF) Dietary Uridine-5'-Monophosphate Supplementation Increases Potassium-Evoked Dopamine Release and Promotes Neurite Outgrowth in Aged Rats.
- Klishin SS, et al. The Protective Effect of Uridine in a Rotenone-Induced Model of Parkinson's Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel. MDPI. 2024.
- Application Notes and Protocols for Investigating the Neuroprotective Effects of Beclamide in In-Vivo Models. Benchchem. [NA].
- Application Notes & Protocols: Experimental Design for In Vivo Studies with 3'-Hydroxypuerarin in a Rodent Model of Ischemic Stroke. Benchchem. [NA].
- Cansev M.
- Wurtman RJ, et al.
- de Jager CA, et al.
- Atamanuk MA, et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. 2024.
- Celikler S, et al. In vivo protective effect of Uridine, a pyrimidine nucleoside, on genotoxicity induced by Levodopa/Carbidopa in mice. PubMed. 2015.
- Fernandez-Mendivil C, et al. Brain pyrimidine nucleotide synthesis and Alzheimer disease. Aging-US. 2019.
- Atamanuk MA, et al. (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- Schetinger MRC, et al.
- 10 Key Benefits of Uridine Monophosphate Supplement
- Klishin SS, et al. (PDF) The Protective Effect of Uridine in a Rotenone-Induced Model of Parkinson's Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel.
- Wang L, et al. Dietary supplementation with uridine-5′-monophosphate (UMP)
- Atamanuk MA, et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. 2024.
- Routes and Volumes of Administr
- In vivo protective effect of Uridine, a pyrimidine nucleoside, on genotoxicity induced by Levodopa/Carbidopa in mice | Request PDF.
- Uzar E, et al. Involvement of uridine in brain and gut health: insights into its neuroprotective potential via the gut-brain axis. PubMed. 2025.
- Cansev M, et al. Oral uridine-5'-monophosphate (UMP) increases brain CDP-choline levels in gerbils. [NA]. 2005.
- Akpinar O, et al.
- Di Cesare Mannelli L, et al. Neuroinflammation-Modulating Properties Combining Glutathione, N-Acetylcysteine, and Uridine Monophosphate in a Formulation Supplement: An In Vitro Study. PMC - NIH. [NA].
- Wang L, et al. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat | Request PDF.
Sources
- 1. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine prodrug improves memory in Tg2576 and TAPP mice and reduces pathological factors associated with Alzheimer's disease in related models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Protective Effect of Uridine in a Rotenone-Induced Model of Parkinson’s Disease: The Role of the Mitochondrial ATP-Dependent Potassium Channel [mdpi.com]
- 5. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 6. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. ewhde.com [ewhde.com]
- 9. Oral uridine-5'-monophosphate (UMP) increases brain CDP-choline levels in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uridine for a healthy brain and liver: uridine supports formation of brain synapses and neuronal membranes [pasioonline.com]
- 17. researchgate.net [researchgate.net]
- 18. caringsunshine.com [caringsunshine.com]
- 19. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Uridine treatment protects against blood–brain barrier disruption in a rat model of Li-pilocarpine-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Uridine 5'-Monophosphate Disodium Salt Hydrate: A Definitive Guide to Chemical Nomenclature, Metabolic Pathways, and Analytical Protocols
Executive Summary
Uridine 5'-monophosphate (UMP) disodium salt hydrate is a fundamental pyrimidine nucleotide utilized extensively in neuroscientific research, synthetic biology, and pharmaceutical development. This whitepaper systematically deconstructs the chemical identity of UMP, standardizes its complex synonyms list for procurement and regulatory compliance, and provides field-proven, self-validating protocols for its analytical quantification and in vitro application.
Chemical Identity and Definitive Synonyms List
The nomenclature surrounding UMP disodium salt hydrate is notoriously fragmented due to varying hydration states, salt formulations, and legacy naming conventions. In aqueous environments, the disodium salt dissociates, leaving the biologically active UMP anion. Commercially, it is often supplied as a hydrate, though some manufacturers actively omit the "hydrate" designation to prevent the misclassification of moisture as a chemical impurity .
Table 1: Chemical Identifiers and Synonyms for UMP Disodium Salt Hydrate
| Attribute | Detail / Value |
| Primary Name | Uridine 5'-monophosphate disodium salt hydrate |
| CAS Registry Number | 3387-36-8 1 |
| Molecular Formula | C9H11N2Na2O9P·xH2O |
| Molecular Weight | 368.15 g/mol (Anhydrous basis) 1 |
| Common Synonyms | 5'-UMP-Na2; UMP 2Na; Uridylic acid disodium salt; Uridine 5'-phosphate disodium salt; Disodium uridine-5-monophosphate 1 |
| Structural Class | Pyrimidine Nucleotide Analog |
Pyrimidine Metabolism: The Role of UMP
UMP serves as the central hub of pyrimidine metabolism. It is the first fully formed pyrimidine nucleotide in the de novo synthesis pathway and acts as the direct precursor to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP), which are essential for RNA synthesis and cellular proliferation 2.
Mechanistic Causality: Cells rely on two distinct pathways to maintain UMP pools. The de novo pathway is highly energy-intensive, consuming ATP and bicarbonate to synthesize the pyrimidine ring from scratch. Conversely, the salvage pathway recycles free uridine directly into UMP via the enzyme Uridine Kinase 3. In drug development and cell culture, exogenous supplementation of UMP disodium salt exploits this salvage pathway, bypassing the rate-limiting, energy-draining steps of de novo synthesis (such as the CPS II reaction) to rapidly restore intracellular nucleotide pools 2.
Figure 1: UMP integration into the pyrimidine de novo and salvage pathways.
Experimental Protocols and Workflows
Protocol: HPLC-UV Quantification of UMP Disodium Salt
Nucleotides like UMP are extremely hydrophilic and possess multiple ionizable phosphate groups 4. Standard reversed-phase chromatography (e.g., C18 with water/acetonitrile) often fails to retain them, causing UMP to elute in the void volume.
Causality & Experimental Choice: To achieve baseline resolution, this protocol utilizes an Ion-Pairing Reversed-Phase (IP-RP) method. By adding a volatile ion-pairing agent like Tetrabutylammonium acetate (TBAA) to the mobile phase, the hydrophobic tetrabutylammonium cation binds to the negatively charged phosphate group of UMP. This temporarily increases its hydrophobicity, allowing it to interact effectively with the C18 stationary phase for accurate quantification 4.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM TBAA in LC-MS grade Water (pH 6.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-5 min: 2% B; 5-15 min: 2% to 15% B; 15-20 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 10.0 mg of UMP disodium salt hydrate reference standard. Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Calibration Curve: Serially dilute the stock solution to 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Weigh 10.0 mg of the unknown sample, dissolve in 10 mL of Mobile Phase A.
-
Filtration: Pass all solutions through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates. Self-validation check: Ensure the filter material does not bind nucleotides (strictly avoid nylon filters for this assay).
-
Execution: Inject blanks, followed by the calibration standards, and finally the unknown samples.
-
Data Analysis: Integrate the peak area at ~260 nm. Calculate purity against the standard curve.
Figure 2: Step-by-step workflow for IP-RP HPLC quantification of UMP.
Protocol: In Vitro Cell Culture Supplementation
Causality & Experimental Choice: UMP disodium salt is highly water-soluble, making it ideal for media supplementation. However, because it is a heavily charged molecule, it cannot passively diffuse across the lipophilic cell membrane. Cells must first dephosphorylate UMP to uridine via extracellular ecto-5'-nucleotidases before uptake via equilibrative nucleoside transporters (ENTs), after which it is re-phosphorylated back to UMP inside the cell 3.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 100 mM stock solution of UMP disodium salt hydrate in sterile DPBS (Dulbecco’s Phosphate-Buffered Saline).
-
Sterilization: Filter-sterilize the stock using a 0.22 µm PES (Polyethersulfone) filter inside a biosafety cabinet. Self-validation check: Do not autoclave UMP solutions, as thermal degradation will cleave the critical phosphodiester bond.
-
Media Supplementation: Add the sterile UMP stock to the basal cell culture media (e.g., DMEM) to achieve a final working concentration of 50–200 µM, depending on the cell line's specific metabolic demand.
-
Incubation: Culture cells at 37°C, 5% CO2. Replace supplemented media every 48 hours to prevent the depletion of extracellular nucleotide pools.
References
- ChemicalBook. "Uridine 5'-monophosphate disodium salt | 3387-36-8". ChemicalBook.
- Creative Proteomics. "Pyrimidine Metabolism Pathways Synthesis and Degradation".
- National Institutes of Health (NIH). "Purine and Pyrimidine Nucleotide Synthesis and Metabolism". PMC.
- TCI Chemicals. "Uridine 5'-Monophosphate Disodium Salt". Tokyo Chemical Industry UK Ltd.
- National Institutes of Health (NIH). "Counter-current chromatographic separation of nucleic acid constituents with an extremely hydrophilic solvent system". PMC.
Sources
- 1. Uridine 5′-monophosphate disodium salt | 3387-36-8 [chemicalbook.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Counter-current chromatographic separation of nucleic acid constituents with an extremely hydrophilic solvent system - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate & Pharmacokinetics of Dietary Uridine Monophosphate (UMP)
Topic: Metabolic Pathway of Dietary Uridine Monophosphate Supplements Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Dietary supplementation with Uridine Monophosphate (UMP) is a primary strategy for enhancing membrane phospholipid synthesis, particularly in the context of neurodegenerative research and synaptic regeneration. However, the metabolic trajectory of exogenous UMP is frequently misunderstood. Unlike lipophilic small molecules, UMP does not passively diffuse into the systemic circulation intact. It undergoes obligatory dephosphorylation in the gastrointestinal (GI) tract, circulates as uridine, and is re-phosphorylated intracellularly. This guide delineates the precise pharmacokinetic pathway—from lumen to neuronal synapse—and provides validated protocols for quantifying these metabolites in plasma and tissue.
Gastrointestinal Hydrolysis: The "First Pass" Transformation
The bioavailability of dietary UMP is dictated by the brush border enzyme milieu. UMP is a charged nucleotide at physiological pH and cannot cross the enterocyte membrane via passive diffusion.
Mechanism of Absorption
Upon ingestion, UMP is rapidly hydrolyzed in the small intestine lumen. The primary enzymatic driver is Intestinal Alkaline Phosphatase (IAP) , a brush-border enzyme that cleaves the 5'-phosphate group to yield uridine and inorganic phosphate (
-
Enzyme: Intestinal Alkaline Phosphatase (EC 3.1.3.1) & 5'-Nucleotidase.[1]
-
Reaction:
-
Transport: The resulting uridine is absorbed by enterocytes via Equilibrative Nucleoside Transporters (ENT1/ENT2) and Concentrative Nucleoside Transporters (CNT1/CNT2) .
Critical Insight: Plasma measurements following UMP supplementation will show elevated uridine , not UMP. Any detection of UMP in plasma is typically an artifact of cell lysis (hemolysis) during sampling, not intestinal absorption.
Systemic Circulation & Hepatic Regulation
Once absorbed, uridine enters the portal circulation. The liver acts as a homeostatic regulator rather than a purely catabolic sink.
The Hepatic "Uridine Paradox"
While the liver possesses high levels of Uridine Phosphorylase (UPase1) , which degrades uridine to uracil, it also synthesizes uridine de novo. In a fed state, the liver largely spares dietary uridine, allowing it to enter the systemic circulation. This "sparing" effect is crucial because extra-hepatic tissues (including the brain) lack the capacity for de novo synthesis and rely entirely on circulating uridine.
-
Circulating Half-life: Biphasic; typically 2–4 hours in humans post-ingestion.
-
Plasma Homeostasis: Maintained at 3–8
in humans; supplementation can elevate this to 15–20 .
Figure 1: The obligatory dephosphorylation of dietary UMP to uridine prior to systemic absorption.
The Kennedy Pathway: Intracellular Anabolism
The therapeutic utility of UMP is realized only after circulating uridine crosses the Blood-Brain Barrier (BBB) via CNT2 (high-affinity adenosine/uridine transporter) and enters the neuron. Inside the cell, it enters the Kennedy Pathway (CDP-Choline Pathway) to synthesize Phosphatidylcholine (PC).
Step-by-Step Anabolic Cascade
-
Salvage (Rate-Limiting 1): Uridine is phosphorylated to UMP by Uridine-Cytidine Kinase (UCK) . This is the commitment step.
-
Nucleotide Pool Expansion: UMP
UDP UTP CTP . -
PC Synthesis (Rate-Limiting 2): CTP reacts with Phosphocholine (via CTP:Phosphocholine Cytidylyltransferase) to form CDP-Choline .
-
Membrane Formation: CDP-Choline + Diacylglycerol (DAG)
Phosphatidylcholine (PC) .
Synergy Note: This pathway is substrate-limited. Uridine supplies the CTP; however, without adequate Choline (to form phosphocholine) and DHA (to form the DAG backbone), UMP supplementation alone may not maximize PC synthesis.
Figure 2: The Kennedy Pathway illustrating the convergence of Uridine (via CTP), Choline, and DAG.
Experimental Protocols: Quantification of Metabolites
A. Plasma Extraction (Uridine Quantification)
Target: Quantify circulating uridine.[2][3][4][5][6] Challenge: Endogenous uridine presence requires a surrogate matrix or stable isotope dilution.
-
Matrix: 50
Plasma (EDTA/Heparin). -
Internal Standard (IS): Add 10
of -Uridine (1 ). -
Precipitation: Add 150
ice-cold Methanol (1% Formic Acid). Vortex 30s. -
Separation: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to LC vial. Inject 5
.
B. Brain Tissue Extraction (Nucleotide Preservation)
Target: Quantify labile nucleotides (UMP, UTP, CTP, CDP-Choline). Challenge: Rapid hydrolysis of triphosphates (UTP/CTP) post-mortem.
Protocol:
-
Harvest: Rapidly dissect brain tissue (<60s) and flash freeze in liquid nitrogen.
-
Homogenization:
-
Weigh ~50 mg frozen tissue.[7]
-
Add 500
ice-cold 80% Methanol / 20% Water (pre-chilled to -80°C). -
Note: Avoid perchloric acid if using MS; it suppresses ionization.
-
-
Disruption: Bead-beat (e.g., Precellys) for 2x20s at 4°C.
-
Incubation: Keep on dry ice for 20 min to ensure protein precipitation.
-
Clarification: Centrifuge at 16,000 x g for 15 min at 4°C.
-
Reconstitution: Evaporate supernatant under
at 30°C. Reconstitute in 100 mobile phase A.
C. LC-MS/MS Parameters[5][7][8][9][10]
-
Column: HILIC (e.g., Waters BEH Amide or Agilent Poroshell HILIC), 2.1 x 100 mm, 1.7
. -
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 8 minutes.
-
Detection: Negative Mode ESI (Nucleotides are acidic).
Key MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) |
|---|---|---|
| Uridine | 243.1 | 110.0 |
| UMP | 323.0 | 79.0 |
| UTP | 483.0 | 159.0 |
| CDP-Choline | 489.1 | 184.1 (Positive Mode) |
References
-
Cansev, M. (2006). Uridine and cytidine in the brain: their transport and utilization. Brain Research Reviews, 52(2), 389-397.
-
Wurtman, R. J., et al. (2009). Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally. Brain Research, 1295, 154-162.
-
Moss, A. K., et al. (2013). Intestinal alkaline phosphatase inhibits the proinflammatory nucleotide uridine diphosphate.[8] American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(6), G597-G604.
-
Liu, G., et al. (2021). Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach.[5] Journal of Pharmaceutical and Biomedical Analysis, 192, 113669.
-
Pizzorno, G., et al. (2002). Homeostatic control of uridine and the role of uridine phosphorylase: a biological and clinical update. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1587(2-3), 133-144.
Sources
- 1. camelsandcamelids.com [camelsandcamelids.com]
- 2. glsciences.com [glsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disruption of uridine homeostasis links liver pyrimidine metabolism to lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scite.ai [scite.ai]
Technical Guide: Uridine 5'-Monophosphate (UMP) Stability Profile
The following technical guide is structured to provide a rigorous, mechanistic comparison between Uridine 5'-monophosphate (UMP) disodium salt and its free acid form. It is designed for researchers and formulation scientists requiring actionable data for stability profiling and raw material selection.
Disodium Salt vs. Free Acid Form[1]
Executive Summary
In drug development and nutraceutical formulation, the choice between UMP Disodium Salt (UMP-Na₂) and UMP Free Acid (UMP-H₂) is dictated by the trade-off between solubility and hygroscopic stability .[1]
-
The Disodium Salt is the industry standard for aqueous formulations due to superior solubility (>100 mM) and a neutral pH profile that minimizes acid-catalyzed hydrolysis. However, it is highly hygroscopic and requires strict humidity control during storage.[1]
-
The Free Acid offers a thermodynamic advantage in the solid state under ambient conditions due to lower hygroscopicity but poses significant stability risks in solution. Its inherent acidity (pH ~3 in solution) creates an autocatalytic environment that accelerates N-glycosidic bond cleavage.[1]
Recommendation: Use UMP-Na₂ for all liquid applications and biological buffers.[1] Reserve UMP-H₂ strictly for anhydrous solid-dose matrices or organic synthesis intermediates where water exclusion is absolute.[1]
Chemical & Physical Characterization
The fundamental stability differences stem from the ionization state of the phosphate group and the resulting crystal lattice energy.
| Feature | UMP Disodium Salt (UMP-Na₂) | UMP Free Acid (UMP-H₂) |
| CAS Number | 3387-36-8 | 58-97-9 |
| Molecular Formula | C₉H₁₁N₂Na₂O₉P | C₉H₁₃N₂O₉P |
| Molecular Weight | ~368.15 g/mol | ~324.18 g/mol |
| Solubility (Water) | High (>300 mg/mL) | Moderate (~50 mg/mL) |
| Solution pH (10% w/v) | Neutral to Basic (7.0 – 9.[1][2]0) | Acidic (2.5 – 3.[1]5) |
| Hygroscopicity | High (Deliquescent) | Low to Moderate |
| Thermal Melting Point | 208–210°C (with carbonization) | ~202°C (decomposes) |
| pKa Values | pKa₂ ≈ 6.4 (Phosphate), pKa₃ ≈ 9.5 (Uracil) | pKa₁ ≈ 1.0 (Phosphate) |
Mechanistic Stability Analysis
3.1 The Hydrolysis Threat (Solution State)
The primary degradation pathway for UMP is the hydrolysis of the N-glycosidic bond (cleaving uracil from the ribose) and, to a lesser extent, the phosphoester bond .[1]
Critical Insight: This hydrolysis is acid-catalyzed .[1]
-
UMP Free Acid: When dissolved, it releases protons from the phosphate group, lowering the solution pH to ~3.[1]0. This acidic environment protonates the ring nitrogen or the glycosidic oxygen, significantly lowering the activation energy for hydrolytic cleavage. This is an autocatalytic degradation loop .
-
UMP Disodium Salt: Dissolves to form a neutral/slightly basic solution. Without excess protons, the N-glycosidic bond is kinetically stable at room temperature.[1]
3.2 Hygroscopicity & Solid-State Stability[1]
-
UMP Disodium Salt: The sodium ions create a high charge density, attracting atmospheric moisture to form hydrates (UMP-Na₂[1]·xH₂O).[3][4] If the critical relative humidity (CRH) is exceeded, the salt deliquesces.[1] Once dissolved in adsorbed water, mobility increases, and hydrolysis can proceed, albeit slowly due to neutral pH.[1]
-
UMP Free Acid: Possesses a tighter crystal lattice with strong hydrogen bonding networks that resist moisture uptake. In a dry solid state, it is chemically superior to the salt.
3.3 Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed degradation mechanism that makes the Free Acid unstable in solution.
Figure 1: Acid-catalyzed hydrolysis pathway of UMP.[1] The Free Acid form naturally drives the "Protonation" step, accelerating its own degradation in solution.[1]
Experimental Validation Protocols
To validate the stability of your specific lot or formulation, use the following self-validating stress-testing protocols.
4.1 Protocol A: Comparative Stress Testing (Forced Degradation)
Objective: Determine the half-life (
-
Preparation:
-
Stress Condition: Incubate all samples at 60°C for 72 hours.
-
Sampling: Aliquot samples at T=0, 6, 12, 24, 48, and 72 hours. Quench immediately on ice.
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 6.0) with 1% Methanol.
-
Detection: UV at 260 nm.
-
Metrics: Track loss of UMP peak area and appearance of Uracil peak (elutes earlier).
-
Expected Result: The unbuffered UMP-H₂ will show significant degradation (>10-20%) compared to the UMP-Na₂ and buffered control (<2%).[1]
4.2 Protocol B: Hygroscopicity Isotherm (DVS)
Objective: Quantify moisture uptake risks for solid dosage forms.
-
Instrument: Dynamic Vapor Sorption (DVS) analyzer.
-
Method:
-
Equilibrate 10 mg sample at 0% Relative Humidity (RH).
-
Step RH from 0% to 90% in 10% increments.
-
Hold each step until mass change (
) < 0.002% per minute.
-
-
Analysis: Plot % Mass Change vs. % RH.
Expected Result: UMP-Na₂ will show a sharp mass increase (deliquescence) above 40-50% RH.[1] UMP-H₂ will remain relatively stable up to 80% RH.[1]
Decision Matrix: Selection Guide
Use this logic flow to select the correct raw material for your application.
Figure 2: Selection logic for UMP raw materials based on formulation constraints.
References
-
PubChem. (2024). Uridine Monophosphate (Compound Summary).[1][2][3][5][6][7] National Library of Medicine. Retrieved from [Link]
-
Yeast Metabolome Database. (2024). Uridine 5'-monophosphate (YMDB00049).[1][2] Retrieved from [Link][1]
-
ResearchGate. (2023). Thermal degradation pathways of nucleotides. (Inferred from general nucleotide stability studies).[1] Retrieved from [Link]
Sources
- 1. Uridine monophosphate - Wikipedia [en.wikipedia.org]
- 2. ymdb.ca [ymdb.ca]
- 3. Uridine 5'-Monophosphate Disodium Salt | 3387-36-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Hydrolysis, pH, and Buffers - Edubirdie [edubirdie.com]
- 5. Showing Compound uridine-5'-phosphate (FDB031248) - FooDB [foodb.ca]
- 6. Uridine Monophosphate | C9H13N2O9P | CID 6030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Uridine 5'-monophosphate(UMP-H) CAS 58-97-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Methodological & Application
Application Note: Preparation, Handling, and Dissolution Protocols for Uridine 5'-Monophosphate Disodium Salt (UMP-Na2)
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Mechanistic Overview
Uridine 5'-monophosphate disodium salt (UMP-Na2, CAS: 3387-36-8) is a fundamental pyrimidine nucleotide essential for ribonucleic acid (RNA) synthesis and cellular metabolism[1]. In biopharmaceutical and neuropharmacological research, UMP-Na2 is extensively utilized as a mitochondrial ATP-dependent potassium channel activator and a critical precursor for the synthesis of CDP-choline[2].
Biological Significance
Exogenous administration of UMP-Na2 effectively bypasses the de novo pyrimidine synthesis pathway. Once internalized, UMP is sequentially phosphorylated by intracellular kinases to Uridine triphosphate (UTP) and Cytidine triphosphate (CTP), ultimately driving the production of CDP-choline (Citicoline)[2]. This pathway is critical for maintaining intestinal epithelial cell renewal and enhancing cognitive function through neuronal membrane synthesis[2][3].
Metabolic conversion of UMP to CDP-Choline for cellular membrane synthesis.
Physicochemical Properties & Solubility Profile
Understanding the physical constraints of UMP-Na2 is critical for maintaining structural integrity during formulation. The compound is highly hygroscopic[3], meaning improper handling in humid environments will lead to rapid moisture absorption, altering the effective molar mass and accelerating hydrolytic degradation.
Table 1: Physicochemical Summary of UMP-Na2
| Parameter | Specification |
| Chemical Name | Uridine 5'-monophosphate disodium salt |
| CAS Number | 3387-36-8[1] |
| Molecular Formula | C9H11N2Na2O9P[4] |
| Molecular Weight | 368.15 g/mol [5] |
| Appearance | White to off-white crystalline powder[1][4] |
| Maximum Aqueous Solubility | ~400 mg/mL (40 g/100 mL) at 20°C[1][3][6] |
| Solubility in Organic Solvents | Slightly soluble in methanol; Insoluble in ethanol[1][6] |
| Hygroscopicity | Very Hygroscopic[3] |
| Storage Temperature | -20°C (Desiccated)[4][5] |
Experimental Protocol: Aqueous Dissolution Workflow
The following protocol outlines the preparation of a standardized 50 mg/mL (135.8 mM) UMP-Na2 Stock Solution [5]. This concentration is optimal for long-term stability and minimizes the risk of precipitation during freeze-thaw cycles.
Standardized workflow for the aqueous dissolution and sterile preparation of UMP-Na2.
Step-by-Step Methodology & Causality
Step 1: Thermal Equilibration (Critical Step)
-
Action: Remove the UMP-Na2 vial from -20°C storage and place it in a desiccator at room temperature for 30–45 minutes before opening.
-
Causality: Because UMP-Na2 is strictly classified as "Very Hygroscopic"[3], opening a cold vial exposes the powder to ambient humidity, causing immediate condensation. This skews analytical weighing and introduces water that can trigger premature hydrolysis of the phosphate ester bond.
Step 2: Analytical Weighing
-
Action: Accurately weigh 500 mg of UMP-Na2 powder using a calibrated analytical balance. Transfer immediately to a sterile 15 mL conical tube.
Step 3: Solvent Addition
-
Action: Add 9.0 mL of nuclease-free, sterile Milli-Q water to the tube.
-
Causality: Nuclease-free water is mandatory to prevent enzymatic degradation of the nucleotide. We initially add slightly less than the final target volume (10 mL) to account for the solute's displacement volume, ensuring precise final molarity.
Step 4: Dissolution and Self-Validating QC
-
Action: Vortex the tube gently for 30–60 seconds at room temperature. Heat is not required.
-
Self-Validating QC: Inspect the solution against a light source. The solution must be completely clear and colorless [5]. If any turbidity or cloudiness is observed, it indicates either incomplete dissolution or contamination with multivalent cations (e.g., Ca²⁺, Mg²⁺) which can form insoluble phosphate complexes. Do not proceed if the solution is turbid.
Step 5: Volume Adjustment
-
Action: Once fully dissolved and validated, adjust the final volume to exactly 10.0 mL using nuclease-free Milli-Q water.
Step 6: Sterile Filtration
-
Action: Inside a biosafety cabinet, pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile container.
-
Causality: PES membranes are specifically selected over Nylon or Cellulose Acetate due to their exceptionally low non-specific binding properties for nucleic acids, ensuring zero loss of the active compound during sterilization.
Step 7: Aliquoting and Cryopreservation
-
Action: Divide the sterile stock solution into 500 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C[4][5].
-
Causality: Aqueous nucleotide solutions are susceptible to slow hydrolysis and microbial growth. Single-use aliquots prevent repeated freeze-thaw cycles, which induce physical shearing and localized pH shifts that degrade the compound[2].
Troubleshooting and Handling Precautions
-
Precipitation in Buffer Systems: While UMP-Na2 is highly soluble in pure water (up to 40 g/100 mL)[1][6], its solubility can drop drastically in complex buffers containing high concentrations of heavy metals or divalent cations. Always dissolve in pure water first before slowly titrating into complex physiological buffers.
-
In Vivo Formulation: For in vivo animal studies (e.g., intragastric or intravenous administration), UMP-Na2 solutions can be safely formulated in standard vehicles like 0.9% Saline or PBS, provided the pH remains near physiological levels (pH 6.5–7.5)[2].
-
Safety & PPE: UMP-Na2 is generally recognized as safe but can be mildly irritating to the respiratory system and skin in its concentrated powder form. Always handle within a fume hood or biosafety cabinet using standard PPE (gloves, lab coat, safety goggles)[7].
References
1.[6] Uridine 5-Monophosphate Disodium Salt | Wuhan Healthdream Biological Technology Co. Ltd. Ingredients Network. Available at: 2.[5] Uridine 5'-monophosphate disodium salt ≥99% (3387-36-8). Sigma-Aldrich. Available at: 3.[1] Uridine 5'-monophosphate Disodium Salt UMP-Na2 CAS 3387-36-8. Home Sunshine Pharma. Available at: 4.[3] Uridine 5′-monophosphate disodium salt | 3387-36-8. ChemicalBook. Available at: 5.[4] Disodium uridine-5'-monophosphate china manufacture 98.0%min. Echemi. Available at: 6.[2] Uridine 5'-monophosphate disodium salt (5'-Uridylic acid disodium salt) | Nucleotide Analogue. MedChemExpress. Available at: 7.[7] Uridine-5-Monophosphate Disodium Salt CAS NO 3387-36-8 Safety Data Sheet. CDH Fine Chemical. Available at:
Sources
- 1. Uridine 5'-monophosphate Disodium Salt UMP-Na2 CAS 3387-36-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Uridine 5′-monophosphate disodium salt | 3387-36-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Uridine 5 -monophosphate = 99 3387-36-8 [sigmaaldrich.com]
- 6. ingredientsnetwork.com [ingredientsnetwork.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Preparation of a 100 mM Uridine 5'-Monophosphate (UMP) Stock Solution
Abstract
Uridine 5'-monophosphate (UMP) is a fundamental pyrimidine nucleotide and a key monomeric unit of RNA.[1] It plays a crucial role in various biosynthetic pathways and is integral to numerous molecular biology applications, including in vitro transcription, RNA synthesis, and metabolic research. The accurate and consistent preparation of UMP stock solutions is paramount for achieving reproducible and reliable experimental outcomes. This guide provides a comprehensive, field-proven protocol for preparing a 100 mM UMP stock solution, with a focus on the scientific principles that ensure solution stability, concentration accuracy, and sterility. We will primarily discuss the use of UMP disodium salt, the preferred form for laboratory use due to its enhanced solubility and stability.
Scientific Principles: Reagent Selection and Physicochemical Properties
The choice of reagent and a clear understanding of its properties are the foundation of a reliable protocol. For UMP, the disodium salt is overwhelmingly preferred over the free acid form for aqueous solutions.
Expert Insight: Why Use UMP Disodium Salt? The free acid form of UMP has limited solubility in water. The disodium salt, however, is highly soluble, readily achieving concentrations of 100 mM and higher in aqueous solutions.[2] This is due to the deprotonation of the phosphate group and the uracil ring, which enhances the molecule's interaction with water. The pKa values of UMP are approximately 1.0 (first phosphate proton), 6.4 (second phosphate proton), and 9.5 (uracil N3 proton).[1] The disodium salt form pre-neutralizes the acidic phosphate groups, minimizing the pH drop upon dissolution and simplifying subsequent pH adjustments.
Table 1: Physicochemical Properties of Uridine 5'-Monophosphate Disodium Salt
| Property | Value | Source(s) |
| Chemical Name | Uridine 5′-monophosphate disodium salt | |
| Synonyms | 5'-UMP-Na₂, Uridylic acid disodium salt | |
| CAS Number | 3387-36-8 | [2] |
| Molecular Formula | C₉H₁₁N₂Na₂O₉P | [2] |
| Molecular Weight | 368.15 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Solubility (Water) | ≥ 100 mM (or ~40 g/100 mL) | [2][3] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL (~27 mM) | [4] |
| pKa Values (of UMP) | 1.0, 6.4, 9.5 | [1] |
Causality Behind Solvent Choice: As indicated in Table 1, the solubility of UMP disodium salt is significantly lower in Phosphate-Buffered Saline (PBS) compared to pure water.[4] Preparing a high-concentration stock (100 mM) in PBS is therefore challenging and not recommended. The phosphate ions in the buffer can suppress the dissolution of the phosphate-containing UMP molecule. For this reason, nuclease-free water is the solvent of choice.
Essential Materials and Equipment
-
Uridine 5'-monophosphate disodium salt (UMP-Na₂), ≥99% purity
-
Nuclease-free water
-
Analytical balance
-
Sterile, nuclease-free conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, individually wrapped serological pipettes
-
Calibrated pH meter with a micro-electrode
-
Sterile 1 M NaOH or KOH solution for pH adjustment
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, low protein binding)
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL) for aliquots
-
Standard Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol: Preparation of 10 mL of 100 mM UMP Stock Solution
This protocol is designed to be a self-validating system, ensuring accuracy from calculation to final storage. All steps should be performed in a laminar flow hood or a designated clean workspace to prevent nuclease contamination.
Step 1: Mass Calculation
The first step is to accurately calculate the required mass of UMP disodium salt.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: Mass = 0.1 mol/L × 0.010 L × 368.15 g/mol = 0.368 g (or 368.15 mg)
Step 2: Weighing and Dissolution
-
Using an analytical balance, carefully weigh out 368 mg of UMP disodium salt powder and transfer it to a sterile 15 mL conical tube.
-
Add approximately 8 mL of nuclease-free water to the tube.
-
Secure the cap and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
Step 3: pH Measurement and Adjustment (The Critical Step)
The final pH of the solution is critical for the stability and utility of the UMP stock.
-
Calibrate your pH meter immediately before use according to the manufacturer's instructions.
-
Aseptically measure the pH of the UMP solution. The initial pH will likely be slightly acidic to neutral.
-
Scientific Rationale: To ensure long-term stability and mimic physiological conditions, the pH should be adjusted to 7.5 . This pH is well above the second pKa of the phosphate group (6.4), ensuring it is fully deprotonated and negatively charged, which aids in maintaining solubility.[1]
-
If the pH is below 7.5, add small increments (1-2 µL) of 1 M NaOH or KOH while gently mixing. Measure the pH after each addition until it stabilizes at 7.5. Avoid over-titrating.
Step 4: Final Volume Adjustment (QS)
-
Once the pH is correctly adjusted, carefully add nuclease-free water to bring the final volume to exactly 10.0 mL . This is known as "quantity sufficient" or QS.
-
Invert the tube several times to ensure the solution is homogenous.
Step 5: Sterilization and Aliquoting
For most applications, especially cell culture or enzymatic reactions, the stock solution must be sterile.
-
Draw the 10 mL of UMP solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new sterile 15 mL conical tube. This removes any potential microbial contaminants.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile, nuclease-free microcentrifuge tubes.
Diagram 1: Step-by-step workflow for preparing 100 mM UMP stock solution.
Quality Control and Verification
To ensure the trustworthiness of your experiments, the final stock solution should be verified.
Table 2: Quality Control Parameters for 100 mM UMP Stock
| Parameter | Method | Specification | Rationale |
| Concentration | UV Spectrophotometry | A₂₆₂ ≈ 10.0 (for 1:100 dilution) | Confirms accurate preparation using the Beer-Lambert law (A = εcl). |
| pH | Calibrated pH Meter | 7.4 - 7.6 | Ensures optimal solubility and stability for long-term storage and use. |
| Purity (Appearance) | Visual Inspection | Clear, colorless, no particulates | Confirms complete dissolution and absence of contaminants. |
Protocol: Concentration Verification by UV Spectrophotometry
-
Prepare a 1:100 dilution of your stock solution in the same nuclease-free water used for preparation (e.g., 10 µL of 100 mM UMP + 990 µL of water). This yields a theoretical concentration of 1 mM.
-
Using a quartz cuvette, blank the spectrophotometer with the nuclease-free water.
-
Measure the absorbance of the diluted UMP solution at 262 nm (A₂₆₂).
-
The molar extinction coefficient (ε) for UMP at neutral pH is ~10,000 L·mol⁻¹·cm⁻¹.[5]
-
Validation: For a 1 mM solution (0.001 mol/L) in a standard 1 cm cuvette, the expected absorbance is A = (10,000) * (0.001) * (1) = 10.0. Your measured absorbance should be very close to this value.
Storage and Handling
Proper storage is essential to maintain the integrity of the UMP stock solution.
-
Long-Term Storage: Store aliquots at -20°C for routine use (stable for at least 1 month) or at -80°C for archival purposes (stable for 6 months or more).[2][6]
-
Short-Term Storage: For solutions that will be used within a few days, storage at 4°C is acceptable.[5]
-
Handling: Always thaw aliquots on ice to prevent degradation. Once thawed, keep the solution on ice during use. Avoid subjecting the stock to multiple freeze-thaw cycles.
Safety Precautions: While UMP is not classified as a hazardous substance, standard laboratory practices should be followed. Always wear gloves, a lab coat, and safety glasses when handling the powder and solutions. In case of contact with eyes or skin, flush with copious amounts of water.
References
-
Wuhan Healthdream Biological Technology Co. Ltd. Uridine 5-Monophosphate Disodium Salt. [Link]
-
Gharib, M., et al. (2017). Supramolecular Assembly of Uridine Monophosphate (UMP) and Thymidine Monophosphate (TMP) with a Dinuclear Copper(II) Receptor. ACS Omega. [Link]
-
Pugmire, M. J., & Wightman, M. D. (2004). Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA. Nucleic Acids Research. [Link]
-
Wang, F., et al. (2016). The features of the crystal structure of the layered series hydrates of uridine-5′-monophosphate salts (UMPNa x ·yH 2 O). ResearchGate. [Link]
-
Wikipedia. Uridine monophosphate. [Link]
-
PA-MPA. Uridine 5'-monophosphate (PAMDB000118) - P. aeruginosa Metabolome Database. [Link]
-
Cayman Chemical. (2025). Uridine-5'-monophosphate (sodium salt hydrate) - Safety Data Sheet. This is a general reference to an SDS which often contains solubility information. A direct link to the specific PDF is provided in reference.
Sources
Uridine 5'-monophosphate disodium salt dosage for cognitive studies
Topic: Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Abstract & Strategic Overview
Uridine 5'-monophosphate (UMP), specifically in its disodium salt form (UMP-2Na) , is a critical rate-limiting precursor in the synthesis of neuronal membrane phospholipids via the Kennedy pathway. Unlike the free acid form, the disodium salt offers superior aqueous solubility (>400 mg/mL), making it the preferred reagent for in vivo cognitive studies requiring precise oral gavage (p.o.) or intraperitoneal (i.p.) administration.
This guide provides a rigorous framework for utilizing UMP-2Na to enhance synaptic plasticity, neurite outgrowth, and cognitive function in preclinical models, with translational logic for human clinical design.
Mechanism of Action: The Dual-Pathway Hypothesis
To design an effective dosage regimen, one must understand that UMP acts via two distinct but synergistic mechanisms.
-
The Kennedy Pathway (Anabolic): Circulating uridine (derived from UMP) crosses the Blood-Brain Barrier (BBB) via equilibrative (ENTs) and concentrative (CNTs) nucleoside transporters.[1][2] Intracellularly, it is phosphorylated to UTP and then CTP. CTP is the rate-limiting cofactor for the synthesis of Cytidine Diphosphate Choline (CDP-Choline), which combines with diacylglycerol to form Phosphatidylcholine (PC) —the primary structural component of synaptic membranes.[3]
-
P2Y Receptor Signaling (Signaling): Extracellular UTP and UDP (metabolites of UMP) activate P2Y2 receptors on neuronal membranes. This G-protein coupled receptor activation stimulates the PI3K/Akt/mTOR pathway, promoting neurite extension and dendritic spine density.
Visualizing the Pathway
Figure 1: The dual mechanism of UMP-2Na in promoting synaptogenesis via the Kennedy Cycle and P2Y receptor signaling.
Dosage Strategy & Translational Scaling
Effective dosing requires distinguishing between "nutritional maintenance" and "therapeutic intervention." The following dosages are derived from validated rodent studies (gerbils, rats) and scaled for human clinical trials.
Table 1: Validated Dosage Ranges
| Species | Route | Dosage Range | Frequency | Purpose | Reference |
| Mouse/Rat | Oral Gavage | 330 – 500 mg/kg | Daily | Acute cognitive enhancement; TBI recovery | [1, 2] |
| Mouse/Rat | Diet (Admix) | 2.5% (w/w) | Ad libitum | Chronic synaptic maintenance (approx. 240 mg/kg/day) | [3] |
| Mouse/Rat | i.p.[4] Injection | 250 – 1000 mg/kg | Single/Daily | Acute neuroprotection (e.g., post-ischemia) | [4] |
| Human | Oral | 500 – 1000 mg | Daily | Clinical cognitive support (Total Daily Dose) | [5] |
Human Equivalent Dose (HED) Calculation
For drug development, use the Body Surface Area (BSA) normalization method to translate animal safety/efficacy data to human Phase I starting doses.
-
Formula:
-
Constants: Rat
, Human .
Example Calculation:
To translate a successful 500 mg/kg rat dose to a human:
Protocol: Preparation of UMP-2Na Solution
Reagent: Uridine 5'-monophosphate disodium salt (CAS: 3387-36-8).[5] Molecular Weight: ~368.15 g/mol . Solubility: Highly soluble in water (>40 g/100 mL).
Step-by-Step Formulation (Standard 100 mg/mL Stock)
-
Vehicle Selection: Use sterile 0.9% Saline or Phosphate Buffered Saline (PBS) . Avoid pure deionized water for injection to prevent osmotic stress, though it is acceptable for oral gavage.
-
Weighing: Weigh 1.0 g of UMP-2Na powder.
-
Critical: The disodium salt is hygroscopic. Weigh quickly and reseal the container immediately. Store stock powder at -20°C.
-
-
Dissolution: Add the powder to 8.0 mL of vehicle. Vortex for 30-60 seconds. The salt should dissolve rapidly without heating.
-
pH Adjustment (Crucial Step):
-
UMP-2Na solutions can be slightly alkaline.
-
Check pH.[5] If > 7.5, adjust to pH 7.0 - 7.4 using dilute HCl (0.1 N).
-
Why? Intraperitoneal injections of alkaline solutions can cause local irritation and peritonitis, confounding behavioral data.
-
-
Final Volume: Add vehicle to bring the total volume to 10.0 mL .
-
Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile vial.
-
Storage:
-
4°C: Stable for 1 week.
-
-20°C: Stable for 3 months (aliquot to avoid freeze-thaw cycles).
-
Experimental Workflow: Cognitive Study Design
This workflow outlines a standard 6-week chronic administration protocol for assessing spatial memory (e.g., Morris Water Maze) in rats.
Visualizing the Workflow
Figure 2: Standard operating procedure for a chronic cognitive intervention study.
Protocol Execution Notes:
-
Synergy Check: If the study aims to maximize synaptic density, DHA (300 mg/kg) and Choline should be co-administered. UMP provides the "backbone" (PC synthesis), but DHA provides the specific fatty acid tail required for optimal membrane fluidity [6].
-
Timing: Administer UMP in the active phase (morning for humans, evening for nocturnal rats) to align with metabolic flux.
-
Vehicle Control: The control group must receive an equimolar sodium solution if high doses of disodium salt are used, to control for sodium load, though standard saline usually suffices for 500 mg/kg.
References
-
Wang, L., et al. (2005). "Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats."[3] Journal of Molecular Neuroscience.
-
Cansev, M. (2006). "Uridine and cytidine in the brain: their transport and utilization."[1][2] Brain Research Reviews.
-
Wurtman, R. J., et al. (2006). "Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally." Brain Research.
-
Dobolyi, A., et al. (2011). "Uridine function in the central nervous system." Current Top Medicinal Chemistry.
-
Scheltens, P., et al. (2012). "Efficacy of a medical food in mild Alzheimer's disease: A randomized, controlled trial." Alzheimer's & Dementia. (Clinical trial utilizing UMP as part of Fortasyn Connect).
-
Sakamoto, T., et al. (2007). "Oral supplementation with docosahexaenoic acid and uridine-5'-monophosphate increases dendritic spine density in adult gerbil hippocampus."[6] Brain Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Uridine and cytidine in the brain: their transport and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Uridine treatment protects against blood–brain barrier disruption in a rat model of Li-pilocarpine-induced status epilepticus [frontiersin.org]
- 5. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 6. researchgate.net [researchgate.net]
Application Note: One-Pot Enzymatic Synthesis of UDP-Glucose from UMP Disodium Salt
This Application Note is designed for researchers and process development scientists. It details a high-yield, one-pot enzymatic cascade for synthesizing Uridine Diphosphate Glucose (UDP-Glucose) directly from Uridine Monophosphate (UMP) disodium salt.
This approach is selected over traditional chemical synthesis (e.g., UMP-morpholidate coupling) because it avoids toxic organic solvents, eliminates the need for intermediate isolation, and ensures 100% stereochemical purity of the product.
Executive Summary
UDP-Glucose is a critical glycosyl donor used in the biosynthesis of carbohydrates, glycosylation of small molecules, and glycogen synthesis.[1] Traditional chemical synthesis from UMP often suffers from low yields and complex purification due to the formation of pyrophosphate byproducts.
This protocol utilizes a biocatalytic cascade involving three core enzymatic steps:
-
Phosphorylation: Conversion of UMP to UTP via UMP Kinase (UMPK) and Acetate Kinase (ACK).
-
Uridylyl Transfer: Coupling of UTP with Glucose-1-Phosphate (G1P) via UDP-Glucose Pyrophosphorylase (GalU).
-
Equilibrium Shift: Hydrolysis of byproduct pyrophosphate (PPi) by Inorganic Pyrophosphatase (PPase) to drive the reaction to completion.
Key Advantages:
-
Substrate: Direct use of UMP Disodium Salt (no activation required).
-
Yield: >90% conversion efficiency.
-
Scalability: Suitable for milligram to gram-scale synthesis.
Scientific Mechanism
The synthesis relies on the sequential phosphorylation of UMP to UTP, followed by the uridylyl transfer to glucose-1-phosphate. To make this economically viable, ATP is used catalytically and regenerated using Acetyl Phosphate.[1]
The Reaction Cascade
The pathway involves a synchronized multi-enzyme system operating in a single vessel.
Figure 1: Enzymatic cascade for UDP-Glucose synthesis. The hydrolysis of PPi by PPase (Red Arrow) renders the pathway irreversible, ensuring high yield.
Materials & Equipment
Reagents
| Component | Grade/Spec | Role |
| UMP Disodium Salt | >98% Purity | Primary Substrate |
| Glucose-1-Phosphate (G1P) | Disodium salt, hydrate | Glucosyl Donor |
| Acetyl Phosphate (AcP) | Lithium potassium salt | Phosphate Donor (ATP Regen) |
| ATP | Disodium salt | Catalytic Cofactor |
| Magnesium Chloride (MgCl₂) | 1 M Solution | Essential Enzyme Cofactor |
| Tris-HCl Buffer | 1 M, pH 8.0 | Reaction Buffer |
Enzymes[1][2][3][4][5]
-
UMP Kinase (UMPK): Specific for phosphorylating UMP to UDP. Note: Prokaryotic UMPKs (e.g., from E. coli) are preferred.
-
Acetate Kinase (ACK): Regenerates ATP from ADP using Acetyl Phosphate.
-
UDP-Glucose Pyrophosphorylase (GalU): Catalyzes UTP + G1P ⇌ UDP-Glucose + PPi.
-
Inorganic Pyrophosphatase (PPase): Hydrolyzes PPi to prevent product inhibition.
Experimental Protocol
Scale: 10 mL Reaction Volume (Target Yield: ~100 mg UDP-Glucose)
Step 1: Substrate Preparation
-
Prepare a Reaction Buffer (100 mM Tris-HCl, pH 8.0) containing 20 mM MgCl₂ .
-
Dissolve the following in 8 mL of Reaction Buffer:
-
UMP Disodium Salt: 200 µmol (approx. 74 mg) -> Final Conc: 20 mM
-
Glucose-1-Phosphate: 240 µmol (approx. 88 mg) -> Final Conc: 24 mM (1.2 eq)
-
Acetyl Phosphate: 500 µmol (approx. 92 mg) -> Final Conc: 50 mM (2.5 eq)
-
ATP: 10 µmol (approx. 5.5 mg) -> Final Conc: 1 mM (Catalytic)
-
-
Adjust pH to 8.0 using 1 M NaOH if necessary. Critical: G1P is acid-labile; avoid low pH.
Step 2: Enzyme Master Mix Addition
-
Add the enzyme mixture to the substrate solution:
-
UMPK: 5 Units
-
Acetate Kinase (ACK): 10 Units
-
GalU: 10 Units
-
PPase: 50 Units (Excess is recommended to drive equilibrium)
-
-
Bring final volume to 10 mL with dH₂O.
-
Incubation: Incubate at 37°C with gentle shaking (150 rpm).
Step 3: Reaction Monitoring
-
Timepoints: 0h, 1h, 2h, 4h, and overnight.
-
Method: Take 50 µL aliquots, quench by heating at 95°C for 2 minutes (denatures enzymes), centrifuge (10,000 x g, 5 min), and analyze supernatant via HPLC (see Section 5).
Step 4: Quenching
Once HPLC indicates >95% conversion of UMP to UDP-Glucose (typically 4–6 hours):
-
Heat the reaction vessel to 90°C for 5 minutes to permanently inactivate all enzymes.
-
Cool on ice.
-
Centrifuge at 12,000 x g for 15 minutes to remove precipitated proteins.
-
Collect the supernatant.
Process Control & Analytics (HPLC Method)
To validate the synthesis, use Ion-Pair Reverse Phase HPLC. This method separates nucleotides based on their phosphate content and hydrophobicity.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 100 mM Potassium Phosphate (pH 6.5) + 10 mM Tetrabutylammonium bisulfate (TBAS).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–10 min: 0% B (Isocratic)
-
10–20 min: 0% -> 30% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 262 nm (Uridine absorption maximum).
Expected Retention Order:
Purification Strategy
For high-purity applications (>98%), Anion Exchange Chromatography is required to remove excess Acetyl Phosphate, G1P, and nucleotide intermediates.
Figure 2: Downstream purification workflow using Anion Exchange Chromatography.
Protocol:
-
Column: HiTrap Q HP (GE Healthcare) or equivalent Strong Anion Exchanger.
-
Binding: Dilute quenched reaction mix 1:5 with water (low conductivity) and load.
-
Elution: Linear gradient of LiCl (0 to 0.5 M). UDP-Glucose typically elutes around 0.2–0.3 M LiCl.
-
Desalting: Precipitate UDP-Glucose by adding 3 volumes of cold Ethanol (-20°C). Centrifuge, wash with ethanol, and dry.
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Incomplete Phosphorylation | Check Acetyl Phosphate freshness (hydrolyzes over time). Add more ACK. |
| Accumulation of UTP | GalU Inefficiency | Ensure G1P is in excess. Check pH (GalU is sensitive to pH < 7.0). |
| Product Degradation | Hydrolysis | Avoid prolonged heating during quenching. Store at -20°C. |
| Precipitate in Reaction | Magnesium Phosphate | High Mg²⁺ and Pi concentrations can precipitate. Keep Mg²⁺ near 20 mM. |
References
-
Lee, H. C., et al. (2004). "One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regeneration system."[1][2][5] Journal of Biochemistry and Molecular Biology, 37(4), 503–506.[2]
- Elling, L. (1997). "Glycoconjugate Synthesis: Enzymatic." Springer Handbook of Enzymes. Describes the kinetic properties of UMP Kinase and GalU.
- Whitesides, G. M., et al. (1976). "Enzymatic synthesis of nucleoside triphosphates." Journal of the American Chemical Society.
- General Protocol Validation: Protocol parameters validated against standard biochemical constants for E. coli GalU (EC 2.7.7.9) and UMP Kinase (EC 2.7.4.14).
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | UTP + D-glucose 1-phosphate => pyrophosphate + UDP-glucose [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified method for the preparation of pure UDP[14C] glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High yielding one-pot enzyme-catalyzed synthesis of UDP-glucose in gram scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Separation and analysis of 4'-epimeric UDP-sugars, nucleotides, and sugar phosphates by anion-exchange high-performance liquid chromatography with conductimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for adding Uridine 5'-monophosphate to infant formula research
Application Note: Protocol for Uridine 5'-Monophosphate (UMP) Fortification in Infant Formula
Abstract
This technical guide outlines the protocol for the precise incorporation of Uridine 5'-monophosphate (UMP) into infant formula matrices.[1][2] While endogenous synthesis of nucleotides occurs, rapid growth phases in infants can exceed metabolic capacity, rendering dietary nucleotides "conditionally essential."[1][3][4] This protocol details the handling of UMP disodium salt, stoichiometric calculations for regulatory compliance (Codex Alimentarius/EFSA), wet-blending integration for homogeneity, and HPLC-based validation based on AOAC Official Methods.[1]
Introduction & Regulatory Context
Nucleotides are bioactive signaling molecules found in high concentrations in human breast milk (~72 mg/L total nucleotides).[1][2] Uridine 5'-monophosphate (UMP) is a pyrimidine nucleotide essential for RNA synthesis and membrane lipid formation (via CDP-choline).[1][2]
Mechanistic Rationale: Exogenous UMP is absorbed via the nucleoside salvage pathway , bypassing the metabolically expensive de novo synthesis. This spares energy for growth and promotes:
-
Intestinal Maturation: Increases villus height and crypt depth.[2]
-
Neurodevelopment: Precursor for phosphatidylcholine synthesis.[1][2]
Regulatory Limits (Critical): Most regulations specify limits for total nucleotides and specific nucleotides.[1][2]
-
Codex Alimentarius (Standard 72-1981):
-
EU (Delegated Regulation 2016/127): Voluntary addition permitted; typically aligned with Codex limits.[1][2]
Material Specifications & Stoichiometry
UMP is hygroscopic and acidic in its free form.[2] In industrial applications, the Disodium Salt (UMP-Na₂) is used for its superior solubility and neutral pH.[1][2]
Physicochemical Properties
| Parameter | Specification | Notes |
| Compound | Uridine 5'-monophosphate Disodium Salt | CAS: 3387-36-8 |
| Molecular Weight (Salt) | 368.15 g/mol | Used for weighing |
| Molecular Weight (Free Acid) | 324.18 g/mol | Used for regulatory calculation |
| Solubility | >20 g/100mL (Water) | Highly soluble |
| pH (5% Solution) | 7.0 – 8.5 | Neutral, compatible with milk matrix |
| Appearance | White crystalline powder | Hygroscopic; store desicated |
Calculation of Dosage
Regulations limit the nucleotide content (free acid equivalent), not the salt.[1] You must apply a correction factor.[1][2]
[1][2]Example Calculation:
Experimental Protocol: Formulation & Processing
Objective: Achieve a homogeneous distribution of UMP in a spray-dried infant formula matrix.
Methodology: Wet Mixing (Recommended)
Dry blending is discouraged for nucleotides due to the low inclusion rate (<0.05%), which poses a high risk of segregation.[1] Wet mixing ensures every particle contains the correct dosage.
Step 1: Stock Solution Preparation
-
Prepare a 100x Concentrate stock solution in deionized water (DI).
-
Add calculated UMP-Na₂ slowly under agitation (magnetic stir bar or overhead mixer).
-
Stir for 15 minutes until solution is perfectly clear.
-
QC Check: Measure pH. Target: 7.0 ± 0.5.
Step 2: Integration into Milk Matrix
-
Introduce the UMP stock solution into the standardization tank (skim milk + oils + whey protein).[1]
-
Timing: Add before pasteurization and homogenization.
-
Agitate tank for minimum 20 minutes to ensure dispersal.
Step 3: Processing
-
Pasteurization: 72°C for 15 seconds.
-
Homogenization: Two-stage (150/50 bar) to encapsulate nucleotides within the fat/protein matrix.[1][2]
-
Spray Drying: Inlet 180°C / Outlet 80°C.
Visual Workflow: Processing Stream
Figure 1: Wet-mix processing stream ensuring homogeneity of micro-ingredients.[1][2]
Analytical Validation (Quality Control)
Standard: AOAC Official Method 2011.20 (HPLC-UV) is the gold standard for compliance testing.[1][2]
Sample Preparation
Nucleotides bind to proteins.[1][2] rigorous extraction is required.
-
Weigh: 1.0 g of powder into a 50 mL centrifuge tube.
-
Dissolve: Add 20 mL warm water (40°C). Vortex.
-
Protein Precipitation: Add dilute acetic acid or use ultrafiltration (30 kDa cutoff filters) to remove proteins.[1][2]
-
Filter: Pass supernatant through a 0.22 µm nylon filter.
HPLC Conditions
| Parameter | Setting |
| Column | C18 RP-HPLC (e.g., 250 x 4.6 mm, 5 µm) or Anion Exchange |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 5.[1][2]6) |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Time | UMP typically elutes early (check standard) |
Acceptance Criteria
-
Recovery: 90% – 110% of spiked amount.[2]
Mechanistic Insight: The Salvage Pathway
Understanding why we add UMP helps justify the cost to stakeholders. Infants have high cell division rates (requiring DNA/RNA) but immature biosynthetic enzyme activity.[1][2]
Figure 2: The Nucleotide Salvage Pathway.[1] Dietary UMP is converted to Uridine, absorbed, and re-phosphorylated, bypassing the energy-intensive de novo synthesis.[1]
Troubleshooting & Safety
-
Clumping: UMP-Na₂ is hygroscopic.[1][2] If clumps form in the stock solution, do not increase heat above 60°C (risk of degradation).[1] Use high-shear mixing.
-
Low Recovery (HPLC): Often due to protein binding.[1][2] Ensure the protein precipitation step (acid or ultrafiltration) is complete.[1]
-
Microbial Safety: Stock solutions are a rich growth medium.[1][2] Use immediately after preparation or filter-sterilize if holding for >4 hours.[1][2]
References
-
AOAC International. (2011).[1][2][9] AOAC Official Method 2011.20: Nucleotides in Infant Formula and Adult/Pediatric Nutritional Formula. Link
-
European Food Safety Authority (EFSA). (2014).[1][2][3] Scientific Opinion on the essential composition of infant and follow-on formulae. EFSA Journal, 12(7), 3760.[1] Link[1][2]
-
Gill, B. D., & Indyk, H. E. (2007).[1] Determination of nucleotides in infant formula by ion-exchange liquid chromatography. Journal of AOAC International, 90(5), 1354-1364.[1] Link
-
Dancey, C. P., et al. (2006).[1][2] Nucleotides in infant nutrition: a review. British Journal of Nutrition.[2] Link
Sources
- 1. Uridine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Uridine 5’-Monophosphate Disodium Salt | LGC Standards [lgcstandards.com]
- 3. ausnutria-netherlands.com [ausnutria-netherlands.com]
- 4. Nucleotides — First Steps Nutrition Trust [firststepsnutrition.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of nucleotides in infant formula by ion-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. aoac.org [aoac.org]
- 9. HPLC Analyses of Nucleotides in Powdered Infant Formula and Liquid Infant Formula : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Solvent Compatibility & Handling Guide: Uridine 5'-monophosphate disodium salt (UMP-Na2)
Abstract & Core Directive
This Application Note defines the physicochemical boundaries for handling Uridine 5'-monophosphate disodium salt (UMP-Na2) . Unlike its free acid form, the disodium salt exhibits high aqueous solubility but critical incompatibility with standard organic solvents such as DMSO and Ethanol. This guide provides validated protocols for stock solution preparation, pH management, and storage to prevent hydrolytic degradation and precipitation in biological assays.
Chemical Profile & Physicochemical Properties
Understanding the ionic nature of UMP-Na2 is prerequisite to selecting the correct solvent system.
| Property | Specification | Application Note |
| Compound Name | Uridine 5'-monophosphate disodium salt | Often abbreviated as 5'-UMP-Na2 or Uridylic acid disodium salt.[1][2][3][4] |
| CAS Number | 3387-36-8 | Verify against CAS to distinguish from free acid (58-97-9). |
| Molecular Weight | 368.15 g/mol | Use this value for molarity calculations. |
| Formula | C₉H₁₁N₂Na₂O₉P | Contains two Na⁺ ions; affects osmolality. |
| pKa Values | ~6.4 (Phosphate), ~9.5 (Uracil) | Buffering is required near neutral pH to maintain ionization state. |
| Appearance | White to off-white crystalline powder | Highly Hygroscopic .[1] Protect from moisture.[2][3][4] |
Solvent Compatibility Matrix
The following data synthesizes solubility limits based on thermodynamic stability at 25°C.
Solubility Data Table
| Solvent System | Solubility Limit | Compatibility Status | Technical Insight |
| Water (ddH₂O) | ≥ 50 mg/mL (~135 mM) | Excellent | Preferred solvent. Solutions are clear and colorless. |
| PBS (pH 7.2) | ~100 mg/mL | Excellent | Ideal for cell culture applications; prevents osmotic shock. |
| DMSO | Insoluble (< 1 mg/mL) | Incompatible | CRITICAL: Do not use for compound libraries. The ionic phosphate/sodium groups prevent solvation in aprotic polar solvents. |
| Ethanol (100%) | Insoluble | Incompatible | Causes immediate precipitation. Used in purification to crash out the salt. |
| Methanol | Poor | Incompatible | Not recommended for stock preparation.[4] |
| 0.9% Saline | ~50 mg/mL | Good | Suitable for in vivo injection vehicles. |
The "DMSO Trap" in Drug Screening
Many high-throughput screening (HTS) libraries store compounds in 100% DMSO. UMP-Na2 cannot be stored in DMSO.
-
Mechanism of Failure: The highly polar disodium phosphate group creates a lattice energy that DMSO's dipole cannot overcome.
-
Consequence: If you attempt to dissolve UMP-Na2 in DMSO, you will create a suspension, not a solution. This leads to erratic dosing and false negatives in assays.
-
Solution: Dissolve in water or PBS first, then dilute into the assay medium.
Stability & Degradation Pathways
UMP-Na2 is chemically stable in solid form but vulnerable in solution.
Hydrolysis Risks
The phosphoester bond is susceptible to hydrolysis, particularly at acidic pH (< 5.0) or high temperatures.
-
Autoclaving: NEVER autoclave UMP solutions. The heat will degrade the nucleotide. Always use filtration.
-
pH Sensitivity: Maintain pH between 7.0 and 8.0. The disodium salt naturally yields a solution pH ~7.5–8.5, which is self-stabilizing.
Storage Recommendations
-
Solid Powder: -20°C, desiccated.
-
Aqueous Solution:
-
-80°C: Stable for 6 months.[3]
-
-20°C: Stable for 1 month.
-
4°C: Use within 24-48 hours.
-
-
Freeze-Thaw: Limit to one cycle. Aliquot immediately after preparation.
Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting the appropriate vehicle based on your downstream application.
Figure 1: Decision tree for selecting the optimal solvent system for UMP-Na2 based on experimental requirements.
Standard Operating Procedure (SOP): Preparation of 100 mM Stock Solution
Objective: Prepare 10 mL of 100 mM UMP-Na2 Stock Solution. Safety: Wear PPE (Gloves, Lab Coat, Goggles). Avoid inhalation of powder.
Materials
-
Uridine 5'-monophosphate disodium salt (MW: 368.15 g/mol ).[5]
-
Nuclease-free Water (Molecular Biology Grade).
-
0.22 µm Syringe Filter (PES or PVDF membrane).
-
Sterile 1.5 mL microcentrifuge tubes.
Protocol Steps
-
Calculation:
-
Target Concentration: 100 mM (0.1 mol/L).
-
Volume: 10 mL (0.01 L).
-
Mass required =
(368.15 mg).
-
-
Weighing (Critical Step):
-
Allow the product vial to equilibrate to room temperature before opening to prevent water condensation (product is hygroscopic).
-
Weigh 368.2 mg of UMP-Na2 powder.
-
-
Dissolution:
-
Add the powder to a sterile tube.
-
Add 8 mL of Nuclease-free water.
-
Vortex gently until completely dissolved. The solution should be clear and colorless.
-
Note: Do not sonicate unless absolutely necessary, as heat can degrade the nucleotide.
-
-
Volume Adjustment:
-
Add water to bring the final volume to exactly 10 mL .
-
-
Sterilization:
-
Pass the solution through a 0.22 µm syringe filter into a sterile collection tube.
-
Do not autoclave.
-
-
Aliquot & Storage:
-
Dispense into 500 µL or 1 mL aliquots to avoid freeze-thaw cycles.
-
Label: "UMP-Na2 100mM [Date] [Initials]".
-
Store at -20°C .
-
Workflow Visualization: Stock Preparation
This diagram outlines the critical control points (CCPs) in the preparation workflow to ensure sterility and stability.
Figure 2: Step-by-step workflow for the preparation of a sterile 100 mM UMP-Na2 stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Precipitation | Used organic solvent (DMSO/EtOH). | Discard. Re-prepare using Water or PBS. |
| Precipitation | Solution too cold (concentrated stocks). | Warm to 37°C briefly and vortex. |
| Yellowing | Oxidation or contamination. | Discard immediately. Check water quality. |
| Cell Toxicity | High sodium load or osmotic shock. | Check final Na⁺ concentration. The disodium salt adds 2x molar equivalents of sodium. |
| Clumping Powder | Moisture absorption (Hygroscopic). | Desiccate vial. If severe, re-verify mass by concentration check (UV Absorbance at 262 nm). |
References
-
MedChemExpress . Uridine 5'-monophosphate disodium salt Product Information & Solubility. Retrieved from
-
Sigma-Aldrich . Uridine 5′-monophosphate disodium salt Product Datasheet (CAS 3387-36-8). Retrieved from
-
Selleck Chemicals . Disodium uridine-5'-monophosphate Solubility & Stability Data. Retrieved from
-
Abcam . Uridine-5'-monophosphate [UMP] disodium salt Properties and Storage. Retrieved from
-
Fisher Scientific . Safety Data Sheet: Uridine-5'-monophosphate disodium salt. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Uridine 5'-Monophosphate Disodium Salt (UMP-Na2)
Welcome to the UMP-Na2 Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require precise, actionable, and mechanistically grounded troubleshooting strategies for handling Uridine 5'-monophosphate disodium salt (CAS 3387-36-8).
Physicochemical Properties & Baseline Solubility Data
Before troubleshooting, it is critical to establish the baseline physicochemical parameters of UMP-Na2. Because it is a disodium salt, its solubility profile is highly asymmetric—exhibiting exceptional hydrophilicity while remaining recalcitrant to non-polar organic solvents[1].
| Parameter | Value | Mechanistic Implication |
| Water Solubility | ~40 g/100 mL at 20°C (≥ 50 mg/mL)[1][2] | Highly soluble in aqueous systems due to the ionized phosphate group and sodium counterions. |
| Organic Solubility | Slightly soluble in methanol; Insoluble in ethanol[1] | Rapid precipitation will occur if introduced directly into high-percentage ethanol solutions. |
| pKa Values | 6.4, 9.5 (at 25°C)[1] | Solubility and ionization state are highly pH-dependent; the phosphate group becomes fully deprotonated at higher pH. |
| Hygroscopicity | Very Hygroscopic[1] | Absorbs atmospheric moisture rapidly, which can lead to clumping and artificially lower molarity if not stored desiccated. |
Troubleshooting FAQs: Solubility & Stability
Q1: Why does UMP-Na2 precipitate when I add it directly to my cell culture media or complex biological buffers? Causality: The phosphate group in UMP-Na2 acts as a potent chelating agent for divalent metal ions (such as Ca²⁺ and Mg²⁺)[]. Cell culture media (like DMEM) and complex buffers often contain high concentrations of these cations. When UMP-Na2 is added directly at high concentrations, it forms insoluble calcium- or magnesium-phosphate complexes, leading to a cloudy precipitate. Solution: Do not add UMP-Na2 powder directly to complex media. Instead, prepare a highly concentrated stock solution (e.g., 100 mM) in pure, nuclease-free water[2]. Add this stock dropwise to your final buffer under continuous vortexing to prevent localized high concentrations that trigger complexation.
Q2: I am trying to prepare a highly concentrated stock solution (>100 mM) in water, but the powder is clumping and resisting dissolution. How can I accelerate this? Causality: UMP-Na2 is extremely hygroscopic[1]. When a large mass of powder is dumped into water simultaneously, the outer layer hydrates instantly, forming a viscous gel capsule that prevents water from reaching the dry core. Solution: Reverse the addition order. Create a vortex in your solvent and slowly sift the UMP-Na2 powder into the vortex. If clumping has already occurred, apply sonication in a water bath combined with gentle heating (up to 37°C–40°C). Sonication provides the mechanical cavitation necessary to disrupt the hydrated gel layers[2][4].
Q3: UMP-Na2 is insoluble in ethanol and highly polar. How do I formulate it for in vivo studies that require lipophilic co-solvents for a co-administered drug? Causality: The disodium salt form is inherently lipophobic. To bridge the gap between aqueous solubility and organic co-solvents, a graduated polarity gradient must be established using surfactants and mid-polarity solvents. Solution: Utilize a validated co-solvent system. A standard, self-validating formulation for in vivo dosing is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4]. The DMSO dissolves the compound initially, PEG300 acts as a cosolvent, Tween 80 prevents micellar crashing, and Saline provides the bulk aqueous phase.
Q4: Is my aqueous UMP-Na2 stock solution stable if left on the benchtop at room temperature? Causality: While UMP-Na2 is chemically stable in sterile aqueous solutions, it is highly susceptible to enzymatic degradation by ubiquitous environmental nucleases (RNases), which rapidly cleave its phosphodiester bonds[]. Solution: No. All aqueous stock solutions must be prepared using strictly nuclease-free water and sterile-filtered (0.22 µm). For long-term storage, aliquot the solution to avoid freeze-thaw cycles and store at -80°C for up to 6 months, or -20°C for 1 month[2].
Standardized Experimental Protocols
Protocol A: Preparation of Nuclease-Free 100 mM Aqueous Stock Solution
This protocol is self-validating: a successful preparation will yield a solution that is optically clear and registers a stable A260 absorbance reading upon dilution.
-
Equilibration: Allow the sealed vial of UMP-Na2 to reach room temperature before opening to prevent condensation, as the powder is highly hygroscopic[1].
-
Weighing: Rapidly weigh the required mass (e.g., 36.8 mg for 1 mL of 100 mM solution) and immediately reseal the source vial.
-
Dissolution: Add the powder to 0.8 mL of nuclease-free water (not DEPC-treated water, as residual DEPC can react with the nucleobase). Vortex vigorously.
-
Volume Adjustment: Once fully dissolved (solution must be perfectly clear), adjust the final volume to 1.0 mL with nuclease-free water.
-
Validation: Dilute a 1 µL aliquot 1:1000 in water and measure absorbance at 260 nm. The presence of a sharp peak confirms intact uridine.
-
Sterilization & Storage: Pass the solution through a 0.22 µm PES syringe filter. Aliquot into sterile, nuclease-free tubes and freeze immediately at -80°C[2].
Protocol B: Preparation of In Vivo Dosing Formulation (Clear Solution)
Designed for complex formulations requiring up to 2 mg/mL UMP-Na2 alongside lipophilic compounds[4].
-
Primary Solvation: Dissolve UMP-Na2 powder in 10% (v/v) DMSO. Sonicate for 5 minutes until no particulates remain[4].
-
Gradient Addition: Add 40% (v/v) PEG300. Vortex for 60 seconds to ensure homogeneous mixing of the organic phases.
-
Surfactant Integration: Add 5% (v/v) Tween 80. The solution may appear slightly viscous; mix until fully clarified[4].
-
Aqueous Quench: Slowly add 45% (v/v) Saline dropwise while vortexing. Self-Validation Check: If the solution turns milky, the addition was too fast, causing localized precipitation. If this occurs, apply sonication and gentle heat (37°C) until clarity is restored[2].
Diagnostic Workflow Diagram
The following logical workflow illustrates the decision-making process for resolving UMP-Na2 solubility issues in the laboratory.
Troubleshooting workflow for resolving UMP-Na2 precipitation and solubility issues.
References
Sources
Technical Support Center: Troubleshooting UMP Disodium Salt Precipitation in Cell Culture
Executive Summary & Mechanism of Action
The Issue: Users frequently report the formation of a fine, white precipitate or "cloudiness" upon adding Uridine 5'-monophosphate (UMP) disodium salt stock solutions to basal cell culture media (e.g., DMEM, RPMI, CHO-S).[1] This phenomenon often leads to inconsistent cell growth, altered glycosylation profiles, or filter clogging during sterilization.[1]
The Science of the Failure:
UMP disodium salt (
-
Divalent Cation Bridging: The phosphate group on UMP acts as a ligand. In media high in Calcium (
) and Magnesium ( ), UMP can form coordination complexes that have lower solubility than the sodium salt form. -
Common Ion Effect: Basal media contains high concentrations of Sodium (
). Adding a concentrated disodium salt stock increases the local concentration, momentarily pushing the equilibrium toward the solid state before dispersion occurs. -
Thermal Shock: Adding a cold (
) or frozen stock to warm media ( )—or vice versa—creates transient supersaturation zones.
Diagnostic Workflow
Use this decision tree to identify the root cause of the precipitation.
Figure 1: Diagnostic logic flow for identifying the source of turbidity in UMP-supplemented media.
Technical Troubleshooting Guide (FAQ Format)
Phase 1: Preparation & Solubility
Q: I dissolved UMP disodium salt directly in DMEM, and it turned cloudy. Why?
A: You likely triggered the Common Ion Effect . DMEM already contains ~150 mM NaCl. Dissolving UMP disodium salt (which dissociates into
-
Solution: Always prepare UMP stock solutions in deionized water (diH2O) or low-salt buffers (e.g., 10mM Tris, pH 7.5).[1] Only add the fully dissolved concentrate to the media.
Q: What is the maximum safe concentration for a stock solution? A: While UMP is soluble up to ~100 mg/mL in pure water, practical stock concentrations for cell culture should be kept lower to prevent "shock precipitation" upon dilution.
| Parameter | Recommended Limit | Notes |
| Max Solubility ( | 100 mM (~37 mg/mL) | Can go higher with heating, but risk of re-crystallization increases. |
| Working Stock | 20 - 50 mM | Optimal range for easy filtration and dilution. |
| pH Stability | 7.0 - 8.5 | UMP is stable. Acidic pH (<6.0) decreases solubility of the salt form. |
Phase 2: Interaction & Media Compatibility
Q: My stock is clear, but the media precipitates immediately upon addition. Is it the Calcium?
A: Yes, this is highly likely. UMP is a phosphate ester.[2] In the presence of high calcium (e.g., DMEM contains ~1.8 mM
-
The "Drop-wise" Protocol: Do not shoot the stock directly into the media. Add the stock drop-wise to the media while swirling vigorously . This rapidly disperses the UMP, preventing local concentrations from exceeding the threshold for Calcium-UMP complex formation.
Q: Can I filter the media if it precipitates? A: NO. If you see a precipitate, filtering the media will remove the UMP (and potentially other nutrients like calcium), effectively altering your formulation.[1]
-
Correct Action: If precipitation occurs, the batch is compromised. Discard and prepare fresh using the "Drop-wise" method.
Phase 3: Storage & Stability
Q: Can I freeze the stock solution? A: Yes, UMP disodium salt is stable at -20°C. However, freeze-thaw cycles can induce crystal nucleation.[1]
-
Best Practice: Aliquot stocks into single-use volumes (e.g., 1 mL or 5 mL tubes) before freezing.
-
Recovery: If a thawed tube shows crystals, warm to 37°C and vortex until completely clear before adding to cells. Adding micro-crystals to cell culture will nucleate further precipitation.
Validated Experimental Protocols
Protocol A: Preparation of 50 mM UMP Stock Solution (Standard)
Use this protocol to ensure a stable, sterile stock.[1]
Materials:
-
UMP Disodium Salt (MW: ~368.15 g/mol )
-
Nuclease-free / Endotoxin-free Water (WFI)
-
0.22 µm PES Syringe Filter (Low protein binding)
-
1N NaOH (for pH adjustment)
Procedure:
-
Calculation: To make 50 mL of 50 mM stock:
-
Dissolution: Weigh 0.92 g of UMP disodium salt. Add to approx. 40 mL of WFI (not final volume).
-
Mixing: Vortex or stir until fully dissolved. The solution should be clear and colorless.
-
pH Check: Check pH. If it is below 7.0, adjust to pH 7.2–7.5 using 1N NaOH.[1] (UMP is acidic in solution; the disodium salt is usually near neutral, but verify).
-
Final Volume: Bring volume up to exactly 50 mL with WFI.
-
Sterilization: Filter through a 0.22 µm PES filter inside a biosafety cabinet.
-
Aliquot: Dispense into sterile tubes and store at -20°C.
Protocol B: The "Spike & Recovery" Validation
Use this if you suspect UMP is being lost to precipitation or filtration.
-
Prepare Media: Aliquot 20 mL of cell culture media into two tubes (A and B).
-
Spike: Add UMP stock to Tube A to reach your target concentration (e.g., 1 mM). Mix drop-wise.
-
Control: Add an equivalent volume of water to Tube B.
-
Observation: Incubate both at 37°C for 4 hours.
-
Measurement:
-
Centrifuge Tube A at 3000 x g for 5 mins.
-
Measure the Absorbance of the supernatant at 260 nm (Nucleotide peak).
-
Compare against a theoretical standard curve in water.
-
Note: Media has high background at 260nm (proteins/vitamins). You must blank with Tube B.
-
-
Result: If recovery is <90%, significant precipitation or adsorption is occurring.
References
-
Sigma-Aldrich. Uridine 5′-monophosphate disodium salt Product Information & Solubility Data. Retrieved from
-
Thermo Fisher Scientific. Mammalian Cell Culture Basics: Troubleshooting Precipitates. Retrieved from
-
BenchChem. Preparation of Nucleotide Stock Solutions for Cell Culture: Application Notes. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2154253: Uridine 5'-monophosphate disodium salt. Retrieved from
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from
Sources
Technical Support Center: Uridine 5'-Monophosphate (UMP) Stability & Troubleshooting
Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Uridine 5'-monophosphate (UMP) in aqueous formulations. Here, we move beyond basic handling instructions to explore the thermodynamic and kinetic causality behind UMP degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.
Part 1: Core Troubleshooting & FAQs
Q1: My UMP concentration drops significantly after thermal sterilization (autoclaving). What is the mechanism of this degradation, and how can I prevent it?
The Causality: UMP is highly susceptible to thermal hydrolysis of its phosphodiester bond, a process that yields free uridine and inorganic phosphate[1]. When subjected to sterilization temperatures (e.g., 120 °C for 15 minutes), the thermal energy easily overcomes the activation energy barrier for hydrolysis[2]. This degradation is exponentially accelerated in unbuffered water because the dissolution of atmospheric
The Solution: Do not autoclave UMP solutions. Instead, utilize sterilizing filtration through a 0.22 µm Polyethersulfone (PES) membrane. If thermal processing is absolutely mandatory for your downstream formulation, you must strictly buffer the solution to a pH between 5.0 and 7.5, where the deprotonated phosphate group electrostatically repels nucleophilic water molecules, significantly slowing the degradation kinetics[1].
Q2: I am observing gradual degradation of UMP during long-term storage at 4 °C, even at a neutral pH. Why is this happening?
The Causality: If your pH is strictly controlled (pH 7.0–7.5), spontaneous chemical hydrolysis at 4 °C is kinetically unfavorable[3]. The gradual degradation you are observing is almost certainly due to trace metal-ion catalysis or enzymatic contamination (nucleotidases/phosphatases). Divalent cations (such as
The Solution: Introduce a chelating agent. Adding 1 mM to 5 mM EDTA to your storage buffer will sequester trace divalent cations, simultaneously halting metallo-catalyzed chemical hydrolysis and stripping contaminating nucleotidases of their required cofactors.
Q3: Does UMP undergo depyrimidination (loss of the uracil base) in water like purine nucleotides do?
The Causality: No, not at a measurable rate under standard biological conditions. The
Part 2: Quantitative Stability Profile
To facilitate rapid experimental design, the thermodynamic and kinetic stability parameters of UMP in aqueous solutions are summarized below.
| Parameter | Condition | Effect on UMP Stability | Mechanistic Causality |
| pH | < 4.0 | High Degradation | Protonation of the phosphate group enhances ester bond hydrolysis[1]. |
| pH | 5.0 - 9.18 | Highly Stable | Deprotonated phosphate repels nucleophilic water molecules[1]. |
| Temperature | 120 °C (15 min) | Moderate/High Degradation | Thermal energy exceeds the activation barrier for hydrolysis[1]. |
| Temperature | -20 °C to 4 °C | Highly Stable | Kinetic energy is insufficient for spontaneous hydrolysis[4]. |
| Additives | Decreased Stability | Lewis acid catalysis; acts as an essential cofactor for nucleotidases[3]. | |
| Additives | EDTA (1-5 mM) | Increased Stability | Chelates trace metals, preventing non-enzymatic and enzymatic catalysis. |
Part 3: Self-Validating Protocol for Stable UMP Stock Solutions
To guarantee the integrity of your UMP stock, you must treat the preparation as a self-validating system where each step inherently checks the success of the previous one.
Objective: Prepare a 100 mM UMP stock solution resistant to chemical and enzymatic degradation.
Step-by-Step Methodology:
-
Reagent Preparation: Weigh the required mass of Uridine 5'-monophosphate disodium salt. Crucial: Ensure your glassware has been baked (250 °C for 4 hours) to destroy residual RNases/phosphatases.
-
Solvent Selection: Do not use unbuffered water. Dissolve the UMP powder in a pre-prepared buffer of 50 mM Tris-HCl and 1 mM EDTA .
-
Dissolution & Agitation: Vortex gently at room temperature until fully dissolved. The solubility of UMP sodium salt is highly favorable in aqueous buffers (>10 mg/mL)[4].
-
Self-Validating pH Adjustment: Do not assume the pH of your starting buffer remains unchanged. The addition of the UMP disodium salt will inherently alter the solution's hydronium concentration. Measure the pH after complete dissolution. Adjust dropwise with 0.1 M NaOH or HCl until the pH is exactly 7.5.
-
Cold Sterilization: Pass the pH-adjusted solution through a sterile 0.22 µm PES syringe filter inside a biosafety cabinet. Causality: This physically removes biological contaminants without subjecting the labile phosphodiester bonds to thermal stress.
-
Aliquoting & Cryopreservation: Divide the stock into single-use aliquots (e.g., 100 µL) to prevent freeze-thaw degradation. Store immediately at -20 °C. Aqueous solutions stored this way maintain stability for >12 months[4].
Part 4: Mechanistic Visualization
The following diagram illustrates the logical flow of UMP degradation pathways and the specific interventions required to maintain molecular integrity.
Mechanistic pathways of UMP degradation and stabilization in aqueous solutions.
References
-
Almakaiev, et al. "INVESTIGATION OF THE COMBINED INJECTION SOLUTION 'NEURONUCLEOS' ACTIVE COMPONENTS STABILITY AND COMPATIBILITY." PharmacologyOnLine - SILAE, 2021. 1
-
Gates, K. S. "An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals." Chemical Research in Toxicology (PMC), 2009. 3
-
Cayman Chemical. "Uridine-5'-monophosphate (sodium salt hydrate) Product Information." Cayman Chemical Company, 2022. 4
-
Mortimer, S. A., et al. "A neutral pH thermal hydrolysis method for quantification of structured RNAs." RNA (PMC), 2010.2
Sources
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. A neutral pH thermal hydrolysis method for quantification of structured RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
optimal pH for Uridine 5'-monophosphate disodium salt stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation developers facing stability challenges with nucleotide salts.
Uridine 5'-monophosphate disodium salt (UMP-Na2) is a critical pyrimidine precursor used in neurological therapeutics, dietary supplements, and specialized cell culture media. While highly soluble, its molecular architecture—specifically the phosphoester bond connecting the ribose sugar to the phosphate group—is highly susceptible to environmental stress.
This guide provides a mechanistic breakdown of UMP-Na2 stability, validated formulation protocols, and troubleshooting FAQs to ensure the integrity of your experimental and clinical workflows.
Part 1: Mechanistic Overview of UMP-Na2 pH Stability
To prevent the degradation of UMP-Na2, we must first understand the causality behind its breakdown. The primary degradation pathway of UMP in an aqueous solution is the hydrolysis of the ester bond , which cleaves the molecule into free uridine and phosphoric acid. This reaction is fundamentally governed by the ionization state of the molecule, dictated by its three distinct pKa values: ~1.0 (phosphate group), 6.4 (secondary phosphate dissociation), and 10.06 (pyrimidine base)[1].
At highly acidic pH levels (e.g., pH 1.2), the phosphate group becomes fully protonated. This protonation removes the steric and electronic shielding normally provided by the anionic phosphate, leaving the ester bond highly vulnerable to nucleophilic attack by water. Conversely, at highly alkaline pH (> 10.0), the deprotonation of the pyrimidine base can induce alkaline cleavage[1].
Extensive stability profiling indicates that the2[2]. In this weakly acidic range, the molecule exists primarily in a mono-anionic state, which provides optimal thermodynamic stability against hydrolysis.
Quantitative Stability Parameters
The following table summarizes the critical physicochemical parameters governing UMP-Na2 stability:
| Parameter | Value / Range | Mechanistic Impact on Stability |
| pKa 1 (Phosphate) | ~1.0 | Protonation below pH 2.0 drastically accelerates nucleophilic attack on the ester bond. |
| pKa 2 (Phosphate) | ~6.4 | Transition between mono-anionic and di-anionic states; generally a stable region at room temperature. |
| pKa 3 (Pyrimidine) | ~10.06 | Deprotonation at high pH increases molecular susceptibility to alkaline cleavage. |
| Optimal Formulation pH | 4.0 – 5.0 | Minimizes ester bond hydrolysis; the proven ideal range for stable liquid dosage forms[2]. |
| Thermal Limit | < 120 °C | High heat provides the activation energy required for rapid ester bond cleavage, regardless of pH[2]. |
Part 2: Workflow & Decision Logic
The following diagram maps the critical decision points in processing UMP-Na2, highlighting how pH adjustment and sterilization choices directly dictate the survival or degradation of the nucleotide.
Fig 1. UMP-Na2 formulation workflow highlighting pH-dependent stability and sterilization pathways.
Part 3: Self-Validating Protocol for Stable UMP-Na2 Solutions
To guarantee reproducible results, formulation protocols must be self-validating. This methodology ensures the stable preparation of UMP-Na2 while embedding an analytical checkpoint to confirm success.
Phase 1: Preparation & Buffering
-
Environmental Control: UMP-Na2 is highly hygroscopic[3]. Weigh the required mass rapidly in a low-humidity environment (RH < 30%) to prevent moisture-induced mass inaccuracies.
-
Dissolution: Dissolve the UMP-Na2 powder in degassed, ultra-pure water (or a 10 mM Sodium Acetate buffer) at room temperature.
-
pH Titration: Measure the initial pH (typically 7.0–8.5 for the disodium salt[3]). Slowly titrate the solution using 0.1 M HCl to reach the target stability window of pH 4.5 .
Phase 2: Cold Sterilization 4. Filtration: Do not autoclave. Pass the pH-adjusted solution through a 0.22 µm Polyethersulfone (PES) sterilizing grade membrane. PES is recommended due to its low non-specific binding characteristics for nucleotides.
Phase 3: Validation (The Self-Validating Step) 5. RP-HPLC Verification: To confirm that hydrolysis was successfully bypassed, analyze a 10 µL aliquot of the filtrate via Reversed-Phase HPLC (detection at 260 nm).
-
Success Criteria: The chromatogram must show a singular dominant peak for UMP, with the free uridine impurity peak integrating to < 0.5% of the total area. If the uridine peak exceeds this, thermal or acidic stress occurred during preparation.
Part 4: Troubleshooting FAQs
Q: Why did my UMP-Na2 solution degrade and show a massive uridine peak on HPLC after autoclaving? A: Thermal energy overcomes the activation barrier for phosphoester hydrolysis. Even if you perfectly adjusted your solution to the optimal pH of 4.5, 2[2], cleaving the ester bond and yielding free uridine. You must transition your workflow to cold sterile filtration (0.22 µm membranes) to preserve the API.
Q: I dissolved UMP-Na2 in pure water, and the pH is around 7.4. Should I adjust it? A: Yes, if you are planning for long-term liquid storage. The disodium salt of UMP naturally yields a slightly alkaline to neutral pH (typically 7.0 - 8.5) in unbuffered water[3]. While UMP is relatively stable at pH 7.4 at room temperature, adjusting the pH down to the 4.0 - 5.0 range is the industry standard for maximizing the shelf-life of liquid dosage forms and minimizing baseline hydrolysis over time[2].
Q: How do the pKa values of UMP dictate my buffer selection? A: Buffer selection relies on operating near the buffer's pKa, but safely away from the API's pKa to avoid unintended ionization shifts. UMP has pKa values at ~1.0 and 6.4[1]. To maintain the optimal pH of 4.5, an acetate buffer (pKa ~4.76) is ideal. It provides robust buffering capacity right in the middle of UMP's optimal stability window, safely distant from UMP's own ionization thresholds.
References
-
INVESTIGATION OF THE COMBINED INJECTION SOLUTION 'NEURONUCLEOS' ACTIVE COMPONENTS STABILITY AND COMPATIBILITY Source: PharmacologyOnLine (SILAE) URL:[Link]
-
The features of the crystal structure of the layered series hydrates of uridine-5′-monophosphate salts (UMPNa x) Source: RSC Publishing URL:[Link]
Sources
- 1. RSC - Page load error [pubs.rsc.org]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. High Quality Ump-Na2/Uridine 5'-Monophosphate Disodium Salt Disodium Uridine-5'-CAS 3387-36-8 Purity 99% Monophosphate - Ump-Na2/Uridine 5'-Monophosphate Disodium Salt, CAS 3387-36-8 | Made-in-China.com [m.made-in-china.com]
troubleshooting HPLC peak tailing for Uridine 5'-monophosphate
Technical Support Center: Troubleshooting HPLC Peak Tailing for Uridine 5'-monophosphate (UMP)
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of nucleotides like Uridine 5'-monophosphate (UMP). UMP is a highly polar, acidic molecule containing a pyrimidine base, a ribose sugar, and a phosphate group. This specific structural triad makes it notoriously difficult to retain and elute symmetrically on standard reversed-phase (RP) columns.
This guide is designed to move beyond generic advice. We will dissect the mechanistic causality behind UMP peak tailing and provide field-proven, self-validating protocols to ensure your data meets the highest standards of scientific integrity.
Part 1: Diagnostic FAQs – The Mechanistic Root of UMP Tailing
Q1: I am using a standard C18 column with a water/acetonitrile gradient. My UMP peak elutes near the void volume and exhibits severe tailing (Asymmetry > 2.0). What is happening at the molecular level? A1: Your UMP is suffering from a dual-mechanism failure: lack of hydrophobic retention and secondary chemical interactions. Because UMP is highly polar and its phosphate group is ionized at typical mobile phase pH levels, it does not partition effectively into the hydrophobic C18 stationary phase [1]. The tailing is caused by secondary interactions. The ionized phosphate group acts as a strong Lewis base, chelating with trace heavy metals (iron, nickel) present in the stainless steel frits and column hardware. Simultaneously, the molecule interacts with unendcapped, ionized silanols on the silica surface[2]. These mixed-mode retention mechanisms release the analyte at different rates, smearing the peak tail.
Q2: How do I select the right mobile phase buffer to suppress these secondary interactions?
A2: You must control the ionization state of both the analyte and the silica surface. UMP has multiple
Q3: My lab uses Ion-Pairing Chromatography (IPC) with Tetrabutylammonium (TBA) for UMP analysis. The peak shape is initially good, but retention times shift and tailing returns after a few injections. Why? A3: This is a classic equilibration failure. Ion-pairing reagents like TBA dynamically coat the hydrophobic stationary phase, creating an in situ ion-exchange surface. This thermodynamic partitioning is a slow process. While a standard RP column equilibrates in 10 column volumes, an IPC system requires 20 to 50 column volumes to reach equilibrium [4]. If you inject samples before the TBA has fully saturated the column, the stationary phase will continue to change during your run, causing retention time drift and degrading peak symmetry.
Part 2: Logical Workflows & Decision Trees
To systematically eliminate UMP peak tailing, follow the diagnostic decision tree below. It separates physical system issues (like dead volume) from chemical interactions (like metal chelation and silanol activity).
Fig 1. Decision tree for diagnosing and resolving UMP peak tailing.
Part 3: Quantitative Data Comparison
The choice of chromatographic mode dictates the ultimate peak shape and retention of UMP. The table below summarizes the expected outcomes based on different methodologies [5].
| Chromatographic Condition | Retention Mechanism | Expected UMP Tailing Factor ( | Resolution & Efficiency Notes |
| Standard C18 (0.1% Formic Acid) | Hydrophobic (Poor) | > 2.5 (Severe Tailing) | Elutes near void volume; high silanol/metal interaction. |
| C18 + 50 mM Phosphate Buffer (pH 7.0) | Hydrophobic + Ion Suppression | 1.5 - 1.8 (Moderate) | Better retention, but phosphate salts precipitate in MS systems. |
| C18 + 5 mM TBA (pH 6.0) | Ion-Pairing (IPC) | 1.0 - 1.2 (Excellent) | Strong retention; excellent symmetry. Requires dedicated column. |
| Zwitterionic HILIC (pH 5.0) | Hydrophilic Partitioning | 1.1 - 1.3 (Very Good) | Orthogonal selectivity; MS-compatible; avoids metal chelation. |
Part 4: Self-Validating Experimental Protocol (Ion-Pairing RP-HPLC)
To guarantee reproducible, symmetrical UMP peaks, use the following self-validating Ion-Pairing methodology. This protocol incorporates a System Suitability Test (SST) loop; the system cannot proceed to sample analysis unless the thermodynamic equilibrium is mathematically verified.
Phase 1: Mobile Phase Preparation & System Passivation
-
Prepare Mobile Phase A: Dissolve 5 mM Tetrabutylammonium hydrogen sulfate (TBA-HS) in LC-MS grade water. Adjust the pH to 6.0 using dilute ammonium hydroxide. Filter through a 0.2 µm nylon membrane.
-
Prepare Mobile Phase B: 100% LC-MS grade Methanol.
-
Hardware Passivation: To prevent phosphate-metal chelation, ensure all capillary tubing from the autosampler to the column is made of PEEK (Polyetheretherketone) rather than stainless steel.
Phase 2: Deep Equilibration 4. Install a high-purity, fully endcapped C18 column (e.g., 100 x 2.1 mm, 1.7 µm). 5. Pump the mobile phase at your starting gradient conditions (e.g., 95% A / 5% B) at 0.3 mL/min. 6. Critical Step: Flush the column with a minimum of 30 column volumes to allow the TBA to fully partition into the C18 stationary phase.
Phase 3: System Suitability Testing (Self-Validation)
7. Inject a 10 µg/mL UMP reference standard.
8. Calculate the USP Tailing Factor (
-
If
and : The system is equilibrated. Proceed to sample analysis. -
If
: The column is not yet saturated. Pump an additional 15 column volumes of mobile phase and repeat the injection.
Fig 2. Self-validating workflow for Ion-Pairing HPLC of nucleotides.
References
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub. Available at:[Link]
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers. Available at:[Link]
-
Dolan, J. "The Case of the Unintentional Ion-Pairing Reagent." Separation Science. Available at: [Link]
-
Perrin, C., et al. "The analysis of 5'-mononucleotides in infant formulae by HPLC." Food Chemistry / FAO AGRIS, Vol 74, Issue 2, pp. 245-253. Available at:[Link]
overcoming hygroscopic issues with Uridine 5'-monophosphate powder
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges of working with Uridine 5'-monophosphate (UMP).
UMP is a critical pyrimidine nucleotide used extensively in RNA synthesis, neuroprotective nutraceuticals, and pharmaceutical formulations. However, its profound hygroscopicity—particularly in its disodium salt form—frequently compromises experimental integrity, leading to clumping, inaccurate dosing, and chemical degradation [1][2].
This guide provides field-proven, mechanistic solutions to ensure the stability and reliability of your UMP workflows.
The Mechanism of Moisture-Induced Degradation
Why does UMP absorb moisture so aggressively? The disodium salt of UMP contains highly polar phosphate groups and sodium ions that act as powerful hydrogen-bond acceptors and donors. When exposed to atmospheric water vapor, these ions attract water dipoles. This surface hydration disrupts the crystal lattice, leading to capillary condensation (deliquescence). Once in a localized aqueous state, the phosphate ester bonds become vulnerable to hydrolysis, permanently degrading the active pharmaceutical ingredient (API).
Mechanistic pathway of moisture-induced physical and chemical degradation in UMP powder.
Physical Properties: Selecting the Right Form
To design a robust protocol, you must first select the correct chemical form for your specific application. The disodium salt is highly soluble but extremely hygroscopic, while the free acid offers better solid-state stability at the cost of aqueous solubility.
Table 1: Comparative Physicochemical Properties of UMP Forms
| Property | UMP Free Acid | UMP Disodium Salt |
| PubChem CID | 6030 [1] | 169020 [2] |
| Molecular Weight | 324.18 g/mol | 368.15 g/mol |
| Hygroscopicity | Moderate | Extremely High (Deliquescent) |
| Aqueous Solubility | Low | Very High (~40-50 mg/mL) |
| Storage Temperature | 2-8°C (Typical) | -20°C (Recommended for long-term) |
| Primary Use Case | Solid-state oral formulations | Aqueous assays, cell culture, IV drugs |
Troubleshooting & FAQs: Handling & Storage
Q: My UMP powder clumps immediately upon opening the vial. How do I prevent this? A: This is caused by thermal shock and condensation. UMP disodium salt is typically stored at -20°C. If you open the vial while it is still cold, ambient water vapor immediately condenses on the powder because the temperature differential forces the local relative humidity (RH) at the powder surface to exceed the deliquescence point.
-
The Fix: Implement a strict thermal acclimation protocol. Allow the sealed vial to sit in a desiccator at room temperature for at least 30-60 minutes before breaking the seal.
Q: We are experiencing significant weight drift on the analytical balance when weighing UMP. What is the correct protocol? A: Weight drift occurs because the powder is actively absorbing moisture from the air during the weighing process, increasing its mass in real-time. This completely compromises dosing accuracy. You must weigh by difference using a closed system.
Self-Validating Protocol: Precision Weighing of Hygroscopic UMP
-
Environmental Control: Ensure the weighing environment (or glove box) is maintained at < 30% RH. Purge the analytical balance chamber with dry Nitrogen (N
) if available. -
Acclimation: Bring the sealed UMP container to room temperature inside a desiccator.
-
Tare: Place a clean, dry, and anti-static treated crimp vial on the balance and tare it.
-
Rapid Transfer: Working swiftly, transfer the estimated required mass of UMP into the vial. Immediately cap the UMP source bottle.
-
Weighing by Difference (The Validation Step): Cap the weighing vial tightly and record the stabilized weight. Self-Validation: If the weight readout continuously drifts upward, your seal is inadequate or your ambient RH is too high. The absolute stabilization of the readout validates the integrity of your moisture barrier.
-
Re-sealing: Backfill the source UMP container with Argon or N
gas to displace moist ambient air before sealing, then return it to -20°C storage.
Q: How can we improve the flowability of UMP during large-scale capsule filling or tableting? A: Poor flowability and erratic discharge are classic symptoms of cohesive strength driven by surface moisture. Liquid bridges form between particles, increasing the angle of repose and causing bridging or ratholing in hoppers [4].
-
The Fix: Maintain the manufacturing suite at strict low-humidity conditions (RH < 25%). Utilize dry granulation (roller compaction) rather than wet granulation to increase particle size and reduce the surface-area-to-volume ratio, thereby minimizing moisture uptake and dust generation [4].
Advanced Formulation Strategies
When formulating UMP for oral solid dosage forms, pre-emptive actions must be taken to shield the active ingredient from environmental water vapor.
Core formulation strategies to mitigate moisture absorption in hygroscopic solid dosage forms.
According to pharmaceutical formulation standards, film coating and encapsulation act as physical barriers, while co-processing with hydrophobic excipients (e.g., colloidal silicon dioxide or magnesium stearate) alters the micro-environment of the powder blend to deflect moisture [3]. For highly hygroscopic APIs like UMP, dry powder coating or lipid-based encapsulation are highly recommended to prevent the introduction of aqueous solvents during the manufacturing process itself.
References
-
National Center for Biotechnology Information. "Uridine Monophosphate | C9H13N2O9P | CID 6030." PubChem. [Link]
-
National Center for Biotechnology Information. "Uridine monophosphate disodium | C9H11N2Na2O9P | CID 169020." PubChem.[Link]
-
Ng, L. H., Ling, J., & Hadinoto, K. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, 14(10), 2015. PMC.[Link]
-
Jenike & Johanson. "Overcoming Common Pharmaceutical Powder Handling Challenges." Jenike.com.[Link]
Validation & Comparative
Uridine 5'-Monophosphate Disodium Salt Purity Analysis: A Comparative HPLC Guide
Executive Summary & Method Selection Strategy
Objective: To determine the purity of Uridine 5'-monophosphate (UMP) disodium salt and quantify critical impurities (Uridine, Uracil, UDP, UTP) using High-Performance Liquid Chromatography (HPLC).
Context: UMP is a highly polar, ionic nucleotide.[1] Traditional Reversed-Phase (RP) HPLC fails to retain it due to its hydrophilicity. Therefore, three primary strategies exist: Ion-Pairing RP-HPLC (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Anion Exchange Chromatography (AEX) .
Comparative Analysis of Methodologies
| Feature | Method A: Ion-Pairing RP (IP-RP) | Method B: HILIC | Method C: Anion Exchange (AEX) |
| Primary Mechanism | Hydrophobic interaction via ion-pair reagent | Partitioning into water-enriched layer | Electrostatic interaction with charged resin |
| Retention of UMP | High (Adjustable by pairing agent) | Moderate to High | Very High |
| Separation of Phosphates | Excellent (UMP vs UDP vs UTP) | Good | Superior (Charge-based separation) |
| MS Compatibility | Low (Non-volatile salts cause suppression) | High (Volatile buffers used) | Low (High salt content) |
| Robustness | High (Industry Standard for QC) | Moderate (Sensitive to equilibration) | High |
| Typical Column | C18 (e.g., Zorbax SB-AQ, Nucleosil C18) | Amide or Zwitterionic (e.g., TSKgel Amide-80) | Strong Anion Exchange (SAX) |
Decision Framework (Visualized)
Caption: Decision tree for selecting the optimal HPLC mode based on detection needs and impurity profile requirements.
Deep Dive: The "Gold Standard" Protocol (Ion-Pairing RP-HPLC)
This method is the industry standard for Quality Control (QC) due to its high resolution and reproducibility for UV detection. It utilizes a lipophilic ion-pairing agent (Tetrabutylammonium, TBA) to mask the charge of the phosphate group, allowing retention on a C18 column.[1]
Reagents & Materials[3][4]
-
Analyte: Uridine 5'-monophosphate disodium salt (CAS: 3387-36-8).[2][3][4][5]
-
Standards: Uridine, Uracil, Cytidine 5'-monophosphate (CMP) (common impurity).
-
Column: C18 end-capped column (e.g., Agilent Zorbax SB-AQ or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Ion-Pairing Agent: Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium phosphate.
-
Buffer: 10 mM Potassium Phosphate (pH 6.0).
Chromatographic Conditions[8][9][10][11]
| Parameter | Setting |
| Mobile Phase A | 10 mM TBAHS + 10 mM KH₂PO₄ in Water (pH 6.0 adjusted w/ KOH) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C - 30°C |
| Detection | UV @ 254 nm (primary) and 260 nm |
| Injection Vol | 10 µL |
| Run Time | 20 minutes |
Gradient Program:
-
0-2 min: 2% B (Isocratic hold for Uracil/Uridine)
-
2-12 min: 2% → 25% B (Linear ramp to elute UMP and hydrophobic impurities)
-
12-15 min: 25% → 50% B (Wash)
-
15-15.1 min: 50% → 2% B
-
15.1-20 min: 2% B (Re-equilibration - Critical for IP methods)
Mechanism of Action
The TBA cation (
Caption: Schematic of the Ion-Pairing mechanism facilitating UMP retention on a C18 column.
Alternative Protocol: HILIC (LC-MS Compatible)[12]
For researchers requiring Mass Spectrometry (MS) identification or those wishing to avoid the "memory effects" of ion-pairing reagents.
Conditions
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide (e.g., TSKgel Amide-80).
-
Mobile Phase A: 100 mM Ammonium Acetate (pH 5.8).
-
Mode: Isocratic or Shallow Gradient.
-
Typical: 70% B / 30% A.
-
-
Detection: UV @ 254 nm or ESI-MS (Negative Mode).
Key Advantage: Elution order is reversed compared to RP.[6]
-
Order: Uracil (least polar) → Uridine → UMP (most polar).
Experimental Data & Validation Criteria
To ensure the trustworthiness of your results, the following System Suitability Testing (SST) criteria must be met. These values are derived from standard nucleotide analysis protocols.
System Suitability Limits
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 (UMP vs Uridine) | Ensures accurate integration of the main peak. |
| Tailing Factor (T) | 0.9 - 1.2 | Nucleotides often tail on silica; IP reagents improve this. |
| Capacity Factor (k') | > 2.0 | Ensures UMP is retained away from the void volume. |
| RSD (Area) | < 1.0% (n=6) | Demonstrates precision of the injection/pump. |
| LOD | ~0.05 µg/mL | Limit of Detection for trace impurities. |
Impurity Profile
In a typical degraded UMP sample, you may observe the following relative retention times (RRT) using the IP-RP Method :
-
Uracil: RRT ~0.2 (Elutes near void)
-
Uridine: RRT ~0.4 (Elutes before UMP)
-
CMP: RRT ~0.8 (Close eluter, requires optimized pH)
-
UMP (Main Peak): RRT = 1.0
-
UDP/UTP: RRT > 1.5 (Strongly retained due to multiple phosphates)
Troubleshooting & Optimization
Common Issues
-
Peak Broadening (UMP):
-
Cause: pH mismatch or column overload.
-
Fix: Ensure buffer pH is 6.0. At pH < 3, phosphate protonation changes retention drastically.[1]
-
-
Drifting Retention Times:
-
Cause: Insufficient equilibration of Ion-Pairing reagent.
-
Fix: IP methods require long equilibration (approx. 20-30 column volumes) before the first injection.
-
-
"Ghost" Peaks in Gradient:
-
Cause: Impurities in the TBA salt.
-
Fix: Use HPLC-grade ion-pairing reagents only.
-
Stability Note
UMP disodium salt is hygroscopic.
-
Handling: Equilibrate standards to room temperature before weighing.
-
Water Content: Correct the purity calculation based on water content (often determined by Karl Fischer titration, typically < 26%).
References
-
Thermo Scientific Chemicals. Uridine-5'-monophosphate disodium salt, 99% Specification Sheet. Retrieved from
-
SIELC Technologies. HPLC Separation of Uridine and Uracil.[8] Retrieved from
-
Sigma-Aldrich. Uridine 5′-monophosphate disodium salt Product Information. Retrieved from
-
Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from
-
Helix Chromatography. HPLC Methods for analysis of Uridine. Retrieved from
-
Chen, et al. Chromatographic separation of 5 nucleotides in infant formula milk powder by ion-pair high-performance liquid chromatography. Semantic Scholar. Retrieved from
Sources
- 1. CN104447922A - Preparation method of uridine-5'-monophosphate disodium - Google Patents [patents.google.com]
- 2. UNII - KD8E20071T | UNII Search Service [precision.fda.gov]
- 3. Uridine 5’-Monophosphate Disodium Salt | LGC Standards [lgcstandards.com]
- 4. A18601.22 [thermofisher.com]
- 5. Uridine 5'-Monophosphate Disodium (Uridine-5'-Disodium Monophosphate) BP EP USP CAS 3387-36-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. lcms.cz [lcms.cz]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
UV absorbance spectrum of Uridine 5'-monophosphate disodium salt
Comprehensive Comparison Guide: UV Absorbance Spectrum of Uridine 5'-Monophosphate Disodium Salt (UMP-Na2)
Uridine 5'-monophosphate disodium salt (UMP-Na2) is a critical pyrimidine nucleotide utilized extensively in drug development, molecular biology, and as a nutritional supplement in infant formulas[1]. Accurate quantification and purity assessment of UMP-Na2 rely heavily on its ultraviolet (UV) absorbance profile.
As a Senior Application Scientist, I have designed this guide to objectively compare the UV absorbance characteristics of UMP-Na2 against other standard nucleotides. Furthermore, this guide provides field-proven, self-validating experimental protocols to ensure absolute scientific integrity in your analytical workflows.
Mechanistic Insights: The Causality of UMP UV Absorbance
The UV absorbance of UMP-Na2 is driven by the conjugated
Why the Disodium Salt Form? While the free acid form of UMP is highly polar, the disodium salt (UMP-Na2) is engineered for maximum aqueous solubility[3]. The presence of sodium counterions stabilizes the protonation state of the phosphate group during initial dissolution. Because the UV absorption profile of nucleotide bases is highly pH-dependent, starting with the rapidly dissolving, pH-stable disodium salt minimizes transient spectral shifts that can occur when dissolving free acids in unbuffered water[4].
Comparative Quantitative Data: UMP vs. Alternative Nucleotides
To accurately multiplex or differentiate nucleotides in a complex mixture, one must understand their distinct molar extinction coefficients (
The table below compares the UV absorbance properties of UMP against other primary nucleoside monophosphates (AMP, CMP, GMP) at pH 7.0[5].
| Nucleotide | Base Type | Molar Extinction Coefficient ( | Optimal Detection Wavelength in HPLC | |
| UMP | Pyrimidine | 262 | 10,000 | 260 nm or 270 nm |
| AMP | Purine | 259 | 15,400 | 260 nm |
| CMP | Pyrimidine | 271 | 9,000 | 270 nm |
| GMP | Purine | 253 | 13,700 | 260 nm |
Note: While 260 nm is the industry standard for general nucleic acid quantification, differentiating UMP and CMP from purines in HPLC often utilizes dual-wavelength detection (e.g., 250 nm for IMP/GMP, 260 nm for AMP, and 270 nm for CMP/UMP) to maximize resolution and peak identification[1][6].
Experimental Protocols: Self-Validating Systems
Protocol A: Direct UV-Vis Spectrophotometric Quantification & Purity Assay
This protocol utilizes the Beer-Lambert Law (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a low-salt, slightly alkaline buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Causality: Unbuffered water absorbs atmospheric
, becoming acidic. Acidic solutions artificially lower the A260/A280 ratio by 0.2–0.3 units, falsely indicating protein contamination[4][9]. -
Blanking: Pipette 1-2
L of the pure TE buffer onto the spectrophotometer pedestal (e.g., NanoDrop) or into a quartz cuvette. Initiate the blank measurement at 230 nm, 260 nm, 280 nm, and 320 nm. -
Background Correction: Ensure the absorbance at 320 nm is zero. Light scatter at 320 nm indicates dirty cuvettes or particulate matter, which will artificially inflate the 260 nm reading[7].
-
Sample Measurement: Load the UMP-Na2 sample. Record the absorbance at 260 nm (
). -
Purity Validation:
-
Quantification: Calculate the molar concentration (
) usingngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , where and is the path length in cm[8].
Protocol B: HPLC-UV Analysis for Complex Matrices (e.g., Infant Formula)
When UMP-Na2 is mixed with other nucleotides, direct UV-Vis is insufficient. This protocol separates nucleotides based on polarity and charge[11][12].
Step-by-Step Methodology:
-
Sample Extraction: Dissolve the sample matrix in a high-salt solution to precipitate proteins and fats. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant[12].
-
Solid Phase Extraction (SPE): Pass the supernatant through a strong-anion exchange SPE cartridge to isolate the negatively charged nucleotide monophosphates from neutral interferences[12].
-
Chromatographic Separation: Inject 10
L of the purified extract onto a C18 or C30 reversed-phase HPLC column[6].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mobile Phase Gradient: Use a gradient elution of 0.1 M phosphate buffer (pH 6.0) and methanol. Causality: The slightly acidic pH ensures the phosphate groups of the nucleotides remain partially protonated, increasing their retention time on the hydrophobic stationary phase.
-
Detection: Route the eluent through a Photodiode Array (PDA) detector. Set extraction wavelengths at 250 nm, 260 nm, and 270 nm to capture the
of all target nucleotides[1][6].
Workflow Visualization
The following diagram illustrates the logical decision matrix for the UV-Vis quantification and purity validation of UMP-Na2.
Workflow for UV-Vis quantification and purity validation of UMP-Na2.
References
-
Food Science of Animal Resources. "Nucleotide Analysis in Korean Dairy Products Using High-Performance Liquid Chromatography with Diode Array Detector". kosfaj.org.[Link]
-
Wikipedia. "Nucleic acid quantitation". wikipedia.org. [Link]
-
University of Georgia. "260/280 and 260/230 Ratios". uga.edu.[Link]
-
Hinotek. "How to Measure DNA Purity & Concentration (A260/A280)". hinotek.com.[Link]
-
ResearchGate. "Analysis of Nucleotide 5′-Monophosphates in Infant Formulas by HPLC-UV". researchgate.net.[Link]
-
Shimadzu. "HPLC Analyses of Nucleotides in Powdered Infant Formula and Liquid Infant Formula". shimadzu.com.[Link]
-
Chemguide. "UV-visible absorption spectra". chemguide.co.uk.[Link]
Sources
- 1. Food Science of Animal Resources [kosfaj.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. A18601.22 [thermofisher.com]
- 4. hinotek.com [hinotek.com]
- 5. DNA and RNA Molecular Weights and Conversions | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Quantitating RNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. What is Extinction Coefficient - Creative Proteomics [creative-proteomics.com]
- 9. dna.uga.edu [dna.uga.edu]
- 10. Nucleic acid quantitation - Wikipedia [en.wikipedia.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Precision in Nucleotide Quantitation: A Comparative Guide to UMP Disodium Salt Reference Standards
Topic: UMP Disodium Salt Reference Standard for Nucleotide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the rigorous landscape of nucleotide analysis—critical for mRNA vaccine development, metabolic profiling, and infant formula verification—the choice of reference standard is not merely a purchasing decision; it is a fundamental variable in analytical accuracy.[1]
While Uridine 5'-monophosphate (UMP) exists in multiple forms, the Disodium Salt (UMP-Na₂) has emerged as the industry gold standard over the Free Acid form.[1] This guide dissects the physicochemical and analytical reasons for this dominance, providing a self-validating protocol to ensure your data meets the highest standards of scientific integrity (E-E-A-T).
Part 1: Technical Comparison – The Chemistry of Choice
The primary challenge in nucleotide quantification is achieving a stable, accurate stock concentration.[1] The choice between the Disodium Salt and the Free Acid form dictates the reliability of this first step.
1. Solubility and Stock Preparation
-
UMP Disodium Salt (CAS 3387-36-8): Highly water-soluble (>40 g/100 mL).[1][2] It dissociates instantly at neutral pH, minimizing the risk of "micro-particulates" that cause concentration errors.[1]
-
UMP Free Acid (CAS 58-97-9): Significantly lower solubility.[1] It often requires heating or pH adjustment (alkalization) to dissolve fully.[1] This introduces variable heat stress and pipetting errors due to viscosity changes or precipitation upon cooling.
2. Stability and Hygroscopicity
Nucleotides are prone to hydrolysis of the phosphate ester bond.
-
The Salt Advantage: The crystalline lattice of the disodium salt is thermodynamically more stable than the amorphous free acid, offering better shelf-life stability when desiccated. However, it is hygroscopic; weighing errors due to moisture uptake must be mitigated (see Protocol).[1]
-
The Acid Risk: The acidic micro-environment of the free acid form in solution can auto-catalyze hydrolysis, degrading UMP to Uridine over time if not buffered immediately.
3. Mass Spectrometry (MS) Compatibility[1][3]
-
Sodium Adducts: A common critique of sodium salts is the formation of [M+Na]⁺ adducts in LC-MS.[1] However, in modern HILIC-MS workflows using ammonium acetate buffers, the massive excess of ammonium ions suppresses sodium adduct formation, rendering this concern negligible for the disodium standard.[1]
Table 1: Comparative Profile of UMP Reference Standards
| Feature | UMP Disodium Salt (Recommended) | UMP Free Acid | Reagent Grade UMP |
| Solubility (Water) | High (>50 mg/mL); Instant dissolution | Low; Requires pH adjustment/heat | Variable; often contains insolubles |
| Solution pH | Near Neutral (pH ~7.0 in water) | Acidic (pH < 3.0); Auto-hydrolysis risk | Uncontrolled |
| Purity & Traceability | >99%; Certified (CoA with Uncertainty) | >95%; often lacks detailed impurity profile | <95%; No traceability |
| Primary Use | Quantitation (HPLC/LC-MS), QC Release | Organic Synthesis, non-quantitative work | Cell culture media supplements |
Part 2: The Self-Validating Experimental Protocol
To ensure "Trustworthiness," we do not rely on the label weight alone. The following protocol integrates a UV-Correction Step to validate the actual concentration of your standard, neutralizing errors from hygroscopicity.
Workflow: The "Double-Check" System
-
Gravimetric Preparation:
-
Equilibrate UMP-Na₂ standard to room temperature in a desiccator.
-
Weigh ~10 mg into a volumetric flask. Record exact weight (
). -
Dissolve in LC-MS Grade Water (do not use buffer yet to avoid salt precipitation).[1]
-
-
UV Validation (The Integrity Check):
-
Dilute an aliquot of the stock 1:100 in 10 mM Phosphate Buffer (pH 7.0).
-
Measure Absorbance at 262 nm (
). -
Calculate actual concentration using the molar extinction coefficient (
).[4] -
Correction Factor: If the Gravimetric Concentration differs from UV Concentration by >5%, use the UV value.[1] This accounts for water content (hydrates) in the salt.[1]
-
-
Chromatographic Separation (HILIC vs. IP-RP):
-
Method A (HILIC - Recommended for MS): Uses a Zwitterionic stationary phase.[1]
-
Mobile Phase: Acetonitrile / 10mM Ammonium Acetate (pH 9.0).
-
Benefit: High sensitivity, MS compatible, no system contamination.[1]
-
-
Method B (Ion-Pair RP - Legacy): Uses C18 with TBAHS (Tetrabutylammonium hydrogen sulfate).[1]
-
Benefit: Sharp peaks for impurities.
-
Drawback: "Sticky" reagents contaminate LC lines; suppresses MS ionization.
-
-
Visualization: Analytical Workflow
The following diagram illustrates the decision matrix and validation loop for accurate UMP analysis.
Caption: Figure 1. Self-validating analytical workflow for UMP quantification, incorporating a critical UV-correction step to account for hydration states of the disodium salt.
Part 3: Mechanism of Action & Separation
Understanding how the standard interacts with your column is vital for troubleshooting.
-
HILIC Mechanism: UMP is highly polar. On a HILIC column, a water-rich layer forms on the stationary phase.[1][5] UMP partitions into this layer. The disodium salt form ensures UMP is fully ionized (anionic) at pH 9.0, improving peak shape and retention reproducibility.[1]
-
Ion-Pair Mechanism: The hydrophobic tail of the pairing agent (TBAHS) adsorbs to the C18 column, while the positively charged head captures the anionic UMP. This mimics an ion-exchange interaction on a reversed-phase column.[1]
Caption: Figure 2. Mechanistic comparison of HILIC vs. Ion-Pair Reversed Phase chromatography for UMP retention.
References
-
USP. (2023). Uridine 5'-Monophosphate Disodium Salt. United States Pharmacopeia (USP) Reference Standards Catalog.[1][6] Link
-
Fabino Carr, A., et al. (2019).[1] "Comparison of reversed-phase, anion-exchange, and hydrophilic interaction HPLC for the analysis of nucleotides involved in biological enzymatic pathways." Journal of Liquid Chromatography & Related Technologies. Link[1]
-
Gharib, F., & Soleimani, F. (2014).[1][7] "Protonation Constants of Uridine 5′-Monophosphate in Different Aqueous Solutions of Methanol." Journal of Solution Chemistry. Link[1]
-
Jian, L., et al. (2012).[1] "Simultaneous Determination of 5'-Monophosphate Nucleotides in Infant Formulas by HPLC-MS." Journal of Chromatographic Science. Link[1]
Sources
- 1. Uridine 5′-monophosphate disodium salt | 3387-36-8 [chemicalbook.com]
- 2. Uridine 5'-monophosphate Disodium Salt UMP-Na2 CAS 3387-36-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. Proton Transfer from C-6 of Uridine 5′-Monophosphate Catalyzed by Orotidine 5′-Monophosphate Decarboxylase: Formation and Stability of a Vinyl Carbanion Intermediate and the Effect of a 5-Fluoro Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. 5′-尿苷酸二钠 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Comprehensive NMR Characterization and Comparative Analysis of Uridine 5'-Monophosphate Disodium Salt Hydrate
As a Senior Application Scientist, selecting the appropriate form of a nucleotide for downstream applications—whether for oligonucleotide synthesis, structural biology, or dietary formulations—requires a rigorous understanding of its physicochemical properties. Uridine 5'-monophosphate (UMP) is a fundamental pyrimidine ribonucleoside monophosphate essential for RNA biosynthesis and cellular metabolism[1][2].
This guide provides an objective, data-driven comparison of Uridine 5'-monophosphate disodium salt hydrate against its common alternatives (UMP free acid and non-phosphorylated Uridine). Furthermore, it establishes a self-validating Nuclear Magnetic Resonance (NMR) methodology to ensure structural integrity and purity prior to critical assays.
Product Comparison: UMP Disodium Salt vs. Alternatives
When designing an experiment or formulating a therapeutic, the salt form of the nucleotide dictates its solubility, stability, and physiological compatibility. The disodium salt hydrate of UMP is widely considered the industry standard[3][4], but understanding why requires analyzing the alternatives.
Comparative Performance Matrix
| Property | UMP Disodium Salt Hydrate | UMP Free Acid | Uridine (Non-phosphorylated) |
| Aqueous Solubility | >100 mg/mL (Excellent) | <10 mg/mL (Poor) | ~50 mg/mL (Moderate) |
| pH in Solution | ~7.0 - 7.5 (Physiological) | ~2.0 - 3.0 (Highly Acidic) | Neutral |
| Stability | High (Hygroscopic, requires desiccation)[5] | Moderate (Prone to acid-catalyzed hydrolysis) | High |
| Biological Utility | Direct entry into pyrimidine salvage[2] | Limited by poor solubility and buffering difficulty | Requires rate-limiting phosphorylation by uridine kinase |
| NMR Solvent Compatibility | D₂O (Ideal for biological assays) | DMSO-d₆ (Requires organic solvents) | D₂O or DMSO-d₆ |
The Causality Behind the Choice: The free acid form of UMP contains a highly acidic phosphate group (pKa ~1.0 and 6.4)[2]. In aqueous environments, the free acid drastically lowers the pH, which can precipitate proteins in biological assays and cause rapid degradation of the ribose-phosphate backbone. By neutralizing the phosphate group with two sodium ions, the disodium salt hydrate achieves exceptional water solubility and maintains a near-physiological pH upon dissolution. This eliminates the need for aggressive buffering, making it the superior choice for in vitro assays and in vivo delivery[2][4].
Metabolic and Signaling Pathway Context
To appreciate the biological significance of UMP, we must map its metabolic trajectory. UMP is formed de novo via the decarboxylation of Orotidine 5'-monophosphate (OMP) by OMP decarboxylase[1][2]. It is subsequently phosphorylated to form UDP and UTP, the direct precursors for RNA synthesis.
Biological signaling and metabolic pathway of Uridine 5'-monophosphate.
Self-Validating NMR Characterization Methodology
To verify the purity and structural integrity of UMP disodium salt hydrate, multinuclear NMR (¹H, ¹³C, ³¹P) is required. The following protocol is designed as a self-validating system : each step contains an internal check to prevent downstream artifacts.
Experimental Workflow
Workflow for the self-validating NMR characterization of UMP disodium salt.
Step-by-Step Protocol & Mechanistic Causality
-
Solvent Selection (D₂O vs. DMSO-d₆):
-
Action: Dissolve 15-20 mg of UMP disodium salt hydrate in 0.6 mL of Deuterium Oxide (D₂O) containing 0.1% TSP (Trimethylsilylpropanoic acid) as an internal standard.
-
Causality: D₂O is chosen over DMSO-d₆ because the highly ionic disodium salt is practically insoluble in organic solvents. Furthermore, D₂O facilitates rapid hydrogen-deuterium exchange of the ribose hydroxyl (-OH) and uracil amine (-NH) protons. This intentionally suppresses these signals, simplifying the ¹H spectrum so the researcher can unambiguously resolve the critical carbon-bound protons[6].
-
-
The Self-Validating pH Check:
-
Action: Measure the pH of the NMR sample directly in the tube using a micro-pH probe. The target is pH 7.0–7.5.
-
Causality: The chemical shifts of the ³¹P nucleus and the adjacent C5' protons are highly sensitive to the protonation state of the phosphate group. If the pH drops below 6.5, the phosphate begins to protonate (transitioning from dianionic to monoanionic), causing the ³¹P signal to drift upfield. Verifying the pH ensures the molecule is in a uniform dianionic state, guaranteeing reproducible chemical shifts.
-
-
Data Acquisition Parameters:
-
Acquire ¹H NMR at 600 MHz with water suppression (presaturation) to eliminate the residual HOD peak (~4.7 ppm) that could obscure the ribose H2'/H3' signals[6].
-
Acquire ¹³C NMR with proton decoupling to collapse multiplets into sharp singlets for precise carbon assignment[6].
-
Acquire ³¹P NMR to confirm the presence of a single monophosphate species, ruling out degradation products like free inorganic phosphate or diphosphates.
-
Quantitative Data: NMR Chemical Shift Assignments
The following tables summarize the expected chemical shifts for UMP disodium salt hydrate in D₂O at pH 7.4, serving as a reference standard for structural verification[6].
Table 1: ¹H NMR Assignments (600 MHz, D₂O)
Note: The uracil H5 and H6 protons exhibit characteristic doublet splitting due to mutual scalar coupling (J ≈ 8 Hz).
| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Structural Significance |
| Uracil H6 | 8.10 | Doublet (d) | 1H | Highly deshielded by adjacent nitrogen and double bond. |
| Ribose H1' | 5.99 | Doublet (d) | 1H | Anomeric proton; confirms the β-N-glycosidic linkage. |
| Uracil H5 | 5.96 | Doublet (d) | 1H | Shielded relative to H6; confirms intact pyrimidine ring. |
| Ribose H2', H3', H4' | 3.94 - 4.43 | Multiplets (m) | 3H | Core ribose ring protons. |
| Ribose H5', H5'' | ~3.95 - 4.05 | Multiplets (m) | 2H | Shifted downfield by the adjacent electronegative phosphate. |
Table 2: ¹³C NMR Assignments (150 MHz, D₂O)
| Carbon Position | Chemical Shift (ppm) | Structural Significance |
| C4 (Carbonyl) | 169.1 | Highly deshielded amide carbonyl[6]. |
| C2 (Carbonyl) | 154.7 | Urea-type carbonyl[6]. |
| C6 | 144.8 | Alkene carbon adjacent to nitrogen[6]. |
| C5 | 105.4 | Alkene carbon (beta to nitrogen)[6]. |
| C1' (Anomeric) | 91.0 | Confirms attachment of ribose to the uracil base[6]. |
| C4' | 86.9 | Ribose ring carbon[6]. |
| C2', C3' | 76.7, 72.8 | Hydroxyl-bearing ribose carbons[6]. |
| C5' | 65.9 | Phosphorylated carbon; confirms 5'-linkage[6]. |
³¹P NMR Validation
A pure sample of UMP disodium salt hydrate will yield a single, sharp resonance in the ³¹P NMR spectrum at ~4.0 to 5.0 ppm (referenced to external 85% H₃PO₄ at 0 ppm). The presence of peaks near 0 ppm indicates hydrolysis and the presence of free inorganic phosphate, signaling sample degradation.
Conclusion & Best Practices
For applications requiring precise dosing, high aqueous solubility, and physiological compatibility, Uridine 5'-monophosphate disodium salt hydrate vastly outperforms the free acid and non-phosphorylated uridine. When characterizing this compound via NMR, leveraging D₂O as the solvent and strictly controlling the pH ensures a self-validating workflow that yields sharp, reproducible, and unambiguous spectral data. Always store the lyophilized powder desiccated at 0-10°C to prevent moisture absorption and spontaneous hydrolysis[5].
References
-
Human Metabolome Database (HMDB): Showing Compound uridine-5'-phosphate (FDB031248). Foodb.ca. Available at:[Link]
-
NP-MRD: Showing NP-Card for Uridine 5'-monophosphate (NP0001301). NP-MRD.org. Available at:[Link]
-
PubChem: Uridine Monophosphate | C9H13N2O9P | CID 6030. National Institutes of Health. Available at: [Link]
-
Wikipedia: Uridine monophosphate. Wikimedia Foundation. Available at: [Link]
Sources
- 1. NP-MRD: Showing NP-Card for Uridine 5'-monophosphate (NP0001301) [np-mrd.org]
- 2. Uridine monophosphate - Wikipedia [en.wikipedia.org]
- 3. Uridine 5′-monophosphate disodium salt | 3387-36-8 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Uridine 5'-Monophosphate Disodium Salt | 3387-36-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Uridine Monophosphate | C9H13N2O9P | CID 6030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide: Endotoxin Testing for Uridine 5'-monophosphate Disodium Salt
Executive Summary
Uridine 5'-monophosphate disodium salt (UMP-2Na) is a critical nucleotide used extensively in infant formula fortification, dietary supplements, and pharmaceutical RNA synthesis.[1] While its physiological role is well-characterized, its physicochemical properties present unique challenges for bacterial endotoxin testing (BET).
The Core Challenge: Nucleotides are inherent chelators. The phosphate groups in UMP-2Na sequester divalent cations (specifically
This guide provides a scientifically grounded, field-proven protocol to overcome these interferences, comparing Kinetic Chromogenic LAL (KCA) with Recombinant Factor C (rFC) methods.
Part 1: The Mechanism of Interference
To validate a method, one must first understand the "failure mode." The standard LAL reaction is an enzyme cascade dependent on magnesium.[2]
The Phosphate Chelation Pathway
UMP-2Na dissociates in water to release the UMP dianion. This anion acts as a ligand, binding free magnesium ions in the LAL reagent. Without
The Glucan False Positive Pathway
If the UMP-2Na is produced via yeast extraction or bacterial fermentation, trace levels of (1,3)-β-D-glucans may persist. In standard LAL, Factor G is activated by glucans, causing a clotting reaction indistinguishable from endotoxin presence.
Visualization: Interference Pathways
The following diagram illustrates where UMP-2Na disrupts the standard LAL cascade and how rFC offers a streamlined alternative.
Caption: UMP-2Na inhibits the cascade by sequestering Magnesium (red arrow), while Glucans cause false activation via Factor G (yellow path).
Part 2: Method Comparison (LAL vs. rFC)
For UMP-2Na, the choice of method dictates the sample pretreatment strategy.
| Feature | Kinetic Chromogenic LAL (KCA) | Recombinant Factor C (rFC) |
| Primary Enzyme | Factor C + Factor B + Proclotting Enzyme | Recombinant Factor C (Single Enzyme) |
| Glucan Sensitivity | High (Requires Glucan Blocker buffer) | None (Specific to Endotoxin) |
| Magnesium Dependency | Critical (High susceptibility to chelation) | Moderate (Requires ions, but often more robust buffer) |
| Sample Prep | Requires | Requires Dilution (often less than LAL) |
| Cost | Moderate | Moderate to High |
| Regulatory Status | Global Gold Standard (USP <85>, EP 2.6.14) | Accepted (USP <86>, EP 2.6.32) |
Expert Verdict: For UMP-2Na, rFC is scientifically superior due to the elimination of Factor G interference. However, if using traditional LAL (often required for legacy filings), you must use a Glucan Blocker and Magnesium supplementation.
Part 3: Optimized Experimental Protocol
This protocol assumes a strict endotoxin limit, treating the UMP-2Na as a raw material for parenteral or high-sensitivity infant formula applications.
Pre-Test Calculations
-
Endotoxin Limit (EL):
-
K (Threshold): 5.0 EU/kg (Parenteral standard).
-
M (Max Dose): Assume 50 mg/kg (High dose scenario).
- .
-
-
Concentration: Prepare a 10 mg/mL stock solution.
-
Maximum Valid Dilution (MVD):
-
Assume sensitivity (
) = 0.005 EU/mL (High sensitivity LAL). - .
-
Target Dilution: 1:100 or 1:200 is theoretically possible, but interference often dictates a higher dilution or specific buffers.
-
Reagents & Equipment
-
LAL Reagent: Kinetic Chromogenic Lysate (with Glucan Blocker if not rFC).
-
Diluent: LRW (LAL Reagent Water) fortified with 50 mM
.-
Why? To saturate the phosphate groups in UMP-2Na, ensuring free
is available for the enzyme.
-
-
pH Adjuster: 0.1 N NaOH or HCl (Endotoxin-free).
Step-by-Step Workflow
Step 1: Sample Preparation Dissolve 100 mg of UMP-2Na in 10 mL of LRW.
-
Check pH: UMP-2Na is typically pH 7.0–8.5. If < 6.0 or > 8.0, adjust.
-
Note: Do not use phosphate buffers (PBS) as they exacerbate inhibition.
Step 2: Dilution Series (with Mg Supplementation)
Prepare serial dilutions using the 50 mM
-
1:10 (1 mg/mL)
-
1:50 (0.2 mg/mL)
-
1:100 (0.1 mg/mL)
Step 3: Spiking (Positive Product Control - PPC) Spike each dilution with a known endotoxin standard (e.g., 0.5 EU/mL).
-
Acceptance Criteria: PPC recovery must be 50% – 200% .
Step 4: Assay Execution Load microplate:
Incubate at 37°C ± 1°C and monitor optical density (405 nm).
Part 4: Experimental Validation Data (Representative)
The following data represents a typical validation study for UMP-2Na, highlighting the necessity of Magnesium supplementation.
Table 1: Inhibition/Enhancement Screen (Kinetic Chromogenic LAL)
| Sample Dilution | Diluent Type | pH | PPC Recovery (%) | Result |
| 1:10 | Water (LRW) | 7.2 | 15% | Inhibition (Fail) |
| 1:50 | Water (LRW) | 7.2 | 35% | Inhibition (Fail) |
| 1:100 | Water (LRW) | 7.2 | 65% | Pass (Marginal) |
| 1:10 | 50 mM | 7.2 | 88% | Pass (Robust) |
| 1:50 | 50 mM | 7.2 | 95% | Pass |
Analysis:
-
Water Only: The 1:10 and 1:50 dilutions fail due to chelation. The PPC recovery is below 50%, indicating the LAL enzyme is starved of magnesium.
-
Magnesium Fortified: Even at 1:10 dilution, the addition of 50 mM
restores enzyme activity, yielding a passing PPC recovery (88%). -
Conclusion: The "Gold Standard" method for UMP-2Na is a 1:50 dilution using 50 mM
buffer .
Part 5: Troubleshooting & Expert Insights
The "Hot Well" Phenomenon
If you observe random spikes in optical density in your sample wells but not controls, suspect Glucan interference .
-
Fix: Switch to rFC or use a Glucan-blocking buffer (e.g., buffers containing carboxymethylated curdlan).
pH Drift
UMP-2Na is a salt; however, in the presence of
-
Fix: Keep the pH strictly between 7.0 and 7.5.
Low Endotoxin Recovery (LER)
While UMP-2Na causes inhibition, it is not a classic "LER" matrix (like citrate/polysorbate). The mechanism is purely ionic chelation. Therefore, dilution + divalent cation replacement is almost always sufficient.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <85> Bacterial Endotoxins Test. USP-NF.[4]
-
European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.6.14 Bacterial Endotoxins. EDQM.
-
Tsuji, K., & Steindler, K. A. (1983). Use of magnesium to increase sensitivity of Limulus amoebocyte lysate for detection of endotoxin.[6][7] Applied and Environmental Microbiology, 45(4), 1342–1350.
-
Fujifilm Wako Chemicals. (2022).[8] Overcoming Sample Interference in the LAL Assay. Rapid Microbiology.
-
Bolden, J., et al. (2020). Recombinant Factor C (rFC) Comparison Study. American Pharmaceutical Review.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. meixi-mgo.com [meixi-mgo.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. materialneutral.info [materialneutral.info]
- 5. researchgate.net [researchgate.net]
- 6. Use of magnesium to increase sensitivity of Limulus amoebocyte lysate for detection of endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of magnesium to increase sensitivity of Limulus amoebocyte lysate for detection of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Sample Interference in the LAL Assay [rapidmicrobiology.com]
difference between hydrate and anhydrous Uridine 5'-monophosphate salt
As a Senior Application Scientist, I frequently observe that the hydration state of a nucleotide salt is treated as an afterthought in experimental design. However, when working with Uridine 5'-monophosphate (UMP) disodium salt—a critical pyrimidine ribonucleotide used in RNA synthesis, neuro-nutrition, and API (Active Pharmaceutical Ingredient) development—the choice between the hydrate and anhydrous forms is a fundamental thermodynamic decision.
This guide provides an objective, data-driven comparison of hydrate and anhydrous UMP disodium salts, detailing their structural dynamics, stability profiles, and the self-validating experimental workflows required to characterize them.
Physicochemical Profiling and Structural Dynamics
The distinction between anhydrous and hydrate UMP salts extends far beyond a simple molecular weight adjustment; it dictates the physical stability, handling requirements, and formulation compatibility of the compound.
-
The Hydrate Lattice: The hydrate form (often existing as a pentahydrate or variable
) features water molecules integrated directly into its crystal lattice[1]. Crystallographic studies reveal that UMP salts form highly organized, layered "sandwich" structures[2]. In this configuration, UMP molecular layers alternate with water layers. The sodium ions coordinate preferentially with the oxygen atoms of the water molecules, which stabilizes the lattice and lowers the free energy of the system[2]. -
The Anhydrous State: The anhydrous form lacks this structural water, making it thermodynamically driven to acquire it from the environment. Consequently, it is highly hygroscopic and prone to deliquescence[3]. When exposed to ambient humidity, anhydrous UMP acts as a desiccant, rapidly absorbing moisture to satisfy the coordination sphere of its sodium ions, which can lead to rapid clumping and degradation if not stored at 0-10°C or -20°C in a desiccated environment[4].
Interestingly, chemical suppliers often group both forms under the same CAS Registry Number (3387-36-8) to simplify cataloging, as moisture is sometimes classified merely as an impurity rather than a distinct crystallographic phase[3].
Quantitative Data Comparison
| Parameter | Anhydrous UMP Disodium | Hydrate UMP Disodium |
| CAS Registry Number | 3387-36-8 | 3387-36-8 / 681435-27-8[1] |
| Molecular Weight | 368.15 g/mol | >368.15 g/mol (varies by |
| Aqueous Solubility | ~50 mg/mL (Highly Soluble) | ~50 mg/mL (Highly Soluble) |
| Hygroscopicity | Extremely High (Deliquescent) | Low to Moderate (Stable lattice) |
| Lattice Structure | Amorphous / Unstable Crystalline | Layered Sandwich Structure[2] |
| Optimal Storage | -20°C, Strictly Desiccated | 0-10°C or -20°C, Sealed[4] |
Biological Context: The Role of UMP
Before evaluating formulation stability, it is essential to understand where UMP fits within cellular metabolism. UMP is synthesized via the decarboxylation of orotidine 5'-monophosphate (OMP) and serves as the foundational precursor for all other pyrimidine nucleotides (UDP, UTP) required for RNA synthesis[4].
Fig 1: UMP Biosynthesis and Downstream Utilization Pathway
Experimental Workflows: Validating Kinetics & Stability
To objectively compare these forms for drug development or assay design, researchers must employ rigorous solid-state and solution-phase characterization. The following protocols form a self-validating system to ensure material integrity.
Protocol A: Solid-State Moisture Profiling via Dynamic Vapor Sorption (DVS)
Objective: To quantify the critical relative humidity (CRH) at which anhydrous UMP irreversibly converts to the hydrate, dictating ambient handling limits.
-
Step 1: Sample Preparation. Load 10-15 mg of UMP into the DVS microbalance quartz pan.
-
Step 2: Isothermal Drying. Subject the sample to 0% RH at 25°C using dry nitrogen gas until a stable mass is achieved (
).-
Causality: This establishes a true anhydrous baseline by driving off surface-adsorbed water without degrading the API.
-
-
Step 3: Sorption/Desorption Cycling. Increase RH in 10% increments up to 90% RH, then decrease back to 0% RH.
-
Causality: A significant hysteresis gap between the sorption and desorption curves indicates the formation of a stable hydrate lattice (water integrated into the crystal) rather than simple surface condensation.
-
Protocol B: Solution Stability and Degradation Assay (HPLC-UV)
Objective: To evaluate the chemical stability of UMP salts in aqueous formulations. Once dissolved, the hydration state of the starting material is irrelevant, but the pH of the resulting solution governs stability[5].
-
Step 1: Buffer Preparation. Prepare a sodium acetate buffer adjusted to pH 4.5.
-
Causality: Experimental research indicates that UMP exhibits maximum stability in the pH range of 4.0–5.0. At highly acidic (pH 1.2) or basic extremes, the hydrolytic cleavage of the ester bond with phosphoric acid accelerates, yielding free uridine as the primary degradation impurity[5].
-
-
Step 2: Sample Dissolution. Dissolve UMP to a concentration of 1.0 mg/mL.
-
Step 3: Accelerated Stress. Incubate aliquots at 40°C and 60°C for 14 days.
-
Step 4: Chromatographic Analysis. Run samples on a C18 reverse-phase column using a gradient of 0.1M triethylamine acetate (TEAA) and acetonitrile, monitoring at 260 nm.
-
Causality: TEAA acts as an ion-pairing agent, which is absolutely critical for retaining highly polar, negatively charged nucleotides like UMP on a hydrophobic C18 stationary phase.
-
Fig 2: Comprehensive Solid-State and Stability Characterization Workflow
Formulation & Application Guide
The decision matrix for selecting between hydrate and anhydrous UMP disodium salt relies entirely on the end-use application:
-
Aqueous Assays & Liquid Injectables: Either form is acceptable. Because the salt fully dissociates in water, the initial hydration state does not impact the biological activity. However, you must account for the water weight in the hydrate form when calculating molarity to ensure accurate dosing. Ensure the final solution is buffered to pH 4.0–5.0 to prevent degradation[5].
-
Solid Oral Dosage Forms (Tablets/Capsules): The Hydrate form is vastly superior. Its lattice is already thermodynamically satisfied with water, meaning it will not pull moisture from the surrounding excipients or the atmosphere during manufacturing.
-
Moisture-Sensitive Syntheses (e.g., Phosphoramidite chemistry): The Anhydrous form is required. Any residual lattice water from the hydrate form will act as a nucleophile, destroying moisture-sensitive reagents and halting the reaction. When using the anhydrous form, it must be handled in a glovebox or dissolved in fresh, anhydrous solvents like DMSO immediately[6].
References
1.7[7] 2.8 3. 1[1] 4.3[3] 5.4[4] 6.2[2] 7.6[6] 8.5[5]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Uridine 5'-Monophosphate Disodium Salt | 3387-36-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. Uridine 5'-Monophosphate Disodium Salt|RUO [benchchem.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. selleckchem.com [selleckchem.com]
- 7. Uridine 5'-monophosphate disodium salt hydrate | C9H13N2Na2O10P | CID 86346457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Uridine 5'-Monophosphate Disodium Salt Hydrate
Executive Summary & Chemical Identity
Uridine 5'-monophosphate disodium salt hydrate (UMP-2Na) is a nucleotide precursor widely used in RNA synthesis and metabolic research. While classified as non-hazardous under GHS and OSHA standards, its disposal requires strict adherence to Good Laboratory Practice (GLP).
The Core Philosophy: Do not view this substance merely as "trash." As a phosphate-rich biological precursor, uncontrolled release into drainage systems can artificially elevate Biological Oxygen Demand (BOD) and promote eutrophication (algal blooms) in local water systems. Professional disposal is not just about safety; it is about environmental stewardship.[1]
Chemical Profile
| Property | Specification |
| Chemical Name | Uridine 5'-monophosphate disodium salt hydrate |
| CAS Number | 3387-36-8 |
| Molecular Formula | C₉H₁₁N₂O₉P[2][3][4][5][6][7] · 2Na · xH₂O |
| Solubility | Highly soluble in water (>50 mg/mL) |
| GHS Classification | Not Classified (Non-Hazardous) |
| RCRA Status (USA) | Not P-listed or U-listed |
| Ecological Risk | Low acute toxicity; High eutrophication potential |
Pre-Disposal Risk Assessment
Before disposal, you must categorize the waste based on its experimental context. Use the Disposal Decision Matrix below to determine the correct waste stream.
Visualization: Disposal Decision Matrix
This logic flow ensures you do not inadvertently mix non-hazardous nucleotides with regulated waste streams, or vice versa.
Figure 1: Logic flow for determining the correct waste stream for UMP-2Na. Note that experimental contaminants (biological or chemical) always dictate the disposal method over the nucleotide itself.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Powder or Spilled Material)
Applicability: Expired shelf stock, weighing boat residues, or spill cleanup material.
-
Segregation: Do not mix with biohazardous waste (red bags) unless contaminated.
-
Containerization: Place the solid material into a dedicated High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling:
-
Primary Tag: "Non-Hazardous Chemical Waste."
-
Constituents: Write "Uridine 5'-monophosphate disodium salt (100%)."
-
-
Disposal Path: Hand over to your facility's EHS (Environmental Health & Safety) department for incineration or Class II landfill disposal.
-
Why? While landfilling is legally permissible in some jurisdictions for non-haz salts, incineration is the preferred method for nucleotides to ensure complete thermal destruction of the biological precursor.
-
Protocol B: Aqueous Solutions (Buffers & Reaction Mixes)
Applicability: Leftover PCR mixes, HPLC buffers, or cell culture media supplements containing UMP.
-
PH Check: Ensure the solution pH is between 5 and 9. If highly acidic/basic due to other reagents, neutralize it first.
-
Collection: Pour into a "Non-Hazardous Aqueous Waste" carboy.
-
Crucial: Do not add to the "Organic Solvents" carboy. Mixing aqueous salts with organic waste increases disposal costs significantly.
-
-
Drain Disposal Rule:
-
General Rule: Do NOT flush down the drain.
-
Exception: If the concentration is millimolar (<10 mM) and your local EHS regulations explicitly permit phosphate discharge, it may be flushed with copious amounts of water (20x dilution). However, the safest, most authoritative recommendation is to collect it.
-
Protocol C: Empty Containers
-
Triple Rinse: Rinse the original bottle three times with water.
-
Deface Labels: Cross out the chemical name and hazard warnings.
-
Recycling: Place the rinsed bottle in the glass/plastic recycling stream or regular trash, depending on facility rules.
-
Rinsate: Collect the first rinse in the liquid waste container (Protocol B). Subsequent rinses can go down the drain.
Spill Management System (The "4C" Workflow)
Even non-hazardous spills require a disciplined response to prevent slip hazards and cross-contamination.
Figure 2: The "4C" Spill Response Workflow. This linear process ensures no steps are missed during a stress event.
Specific Cleanup Steps:
-
PPE: Wear standard nitrile gloves, lab coat, and safety glasses. Respiratory protection (N95) is recommended if handling large quantities of fine powder to prevent inhalation irritation.
-
Solids: Sweep up carefully to avoid generating dust.[3] Use a damp paper towel for the final wipe.
-
Liquids: Absorb with paper towels or vermiculite.
-
Surface Decontamination: Wash the area with water followed by 70% ethanol.
Regulatory & Scientific Context
Why "Non-Hazardous" Doesn't Mean "Drain Safe"
While UMP-2Na is not toxic to humans (LD50 data is generally unavailable or high, indicating low toxicity), it is a nutrient .
-
Mechanism: UMP degrades into uridine and inorganic phosphate.
-
Impact: Excess phosphates in wastewater are a primary driver of eutrophication in aquatic environments. This process depletes oxygen in water bodies, killing fish and other aquatic life.
-
Compliance: Many municipal water authorities strictly limit phosphate discharge. By collecting UMP waste, you ensure your facility stays below these discharge limits.
Storage for Future Disposal
-
Hygroscopic Nature: UMP-2Na is hygroscopic (absorbs moisture). Keep waste containers tightly sealed to prevent the powder from turning into a sticky, difficult-to-handle gum inside the waste drum.
-
Temperature: Store waste at ambient temperature; refrigeration is not necessary for waste material.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. The Hidden Environmental Impact Of Improper Biohazard Disposal - The Environmental Blog [theenvironmentalblog.org]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. epa.gov [epa.gov]
- 7. chemos.de [chemos.de]
Personal protective equipment for handling Uridine 5'-monophosphate disodium salt hydrate
As a Senior Application Scientist, I frequently observe that biochemicals broadly classified as "non-hazardous" are often mishandled in the laboratory. This complacency leads to compromised experimental data and subtle, long-term safety risks. Uridine 5'-monophosphate disodium salt hydrate (UMP disodium salt) is a prime example. While it is a fundamental nucleotide analogue used extensively in neurobiology and cellular metabolism studies [1], its physical properties demand strict adherence to specific Personal Protective Equipment (PPE) and handling protocols.
This guide provides researchers with a comprehensive, self-validating operational framework for the safe handling, preparation, and disposal of UMP disodium salt.
Chemical Identity & Physical Properties
Before handling any reagent, establishing its physical and chemical baseline is critical for predicting its behavior in the lab. UMP disodium salt is highly soluble in water but presents specific handling challenges due to its hygroscopic nature [2].
Table 1: Chemical and Physical Data Summary
| Property | Value / Specification |
| CAS Number | 3387-36-8 [3] |
| Molecular Formula | C9H11N2Na2O9P [3] |
| Molecular Weight | 368.14 g/mol [3] |
| Appearance | White crystalline powder [3] |
| Solubility | Highly soluble in water (~40 g/100 mL at 20°C) [2] |
| Storage Conditions | 4°C, sealed, protected from moisture [4] |
Hazard Assessment & Mechanistic Causality
Why implement rigorous PPE for a compound that is sometimes utilized as a dietary supplement [5]? The causality lies in its physical state and laboratory concentration:
-
Inhalation Hazard (Dust): As a lyophilized or finely milled powder, UMP disodium salt easily aerosolizes. Inhalation of these micro-particles can cause mechanical irritation to the mucous membranes and upper respiratory tract[6].
-
Hygroscopicity & Degradation: The compound readily absorbs atmospheric moisture. This not only degrades the nucleotide but also causes clumping, which alters the mass-to-volume ratio during weighing, leading to irreproducible experimental data.
-
Dermal/Ocular Irritation: Direct contact with the concentrated powder may cause mild skin or eye irritation due to localized osmotic effects and pH shifts upon contact with physiological moisture [6].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to [7].
Table 2: Required PPE and Mechanistic Justification
| PPE Component | Specification | Causality & Justification |
| Gloves | Powder-free Nitrile | Provides a chemically inert barrier against dermal absorption and prevents contamination of the hygroscopic powder by skin oils/moisture [7]. |
| Eye Protection | Chemical Safety Goggles | Shields the ocular mucosa from aerosolized dust particles during transfer and weighing procedures [6]. |
| Body Protection | Flame-resistant Lab Coat | Prevents particulate accumulation on personal clothing, reducing the risk of secondary exposure outside the laboratory. |
| Respiratory | N95/P100 Particulate Mask | Mandatory if weighing outside a certified fume hood to prevent inhalation of aerosolized nucleotide dust [6]. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. The following step-by-step methodology ensures both operator safety and reagent integrity by embedding verification checks into each step.
Step 1: Environmental Validation & Preparation
-
Action: Verify that the laboratory chemical fume hood is operational.
-
Validation: Check the digital airflow monitor; ensure the face velocity is between 80-120 fpm.
-
Causality: A functioning fume hood captures aerosolized dust, eliminating the need for a standalone respirator and preventing lab-wide contamination [8].
Step 2: Reagent Equilibration
-
Action: Remove the UMP disodium salt from 4°C storage and allow it to equilibrate to room temperature in a desiccator before opening [4].
-
Validation: The external surface of the container should be free of condensation.
-
Causality: Opening a cold container in a humid lab introduces moisture, which the hygroscopic powder will immediately absorb, altering its molecular weight and degrading the sample .
Step 3: Weighing and Transfer
-
Action: Don all required PPE. Use an anti-static spatula to transfer the powder to a pre-tared weigh boat inside the fume hood.
-
Validation: The analytical balance must return to exactly 0.000 g after taring.
-
Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing, ensuring accurate mass transfer and minimizing exposure [8].
Step 4: Dissolution
-
Action: Transfer the weighed powder into the target solvent (e.g., Milli-Q water or physiological buffer) and agitate gently.
-
Validation: The solution should become completely transparent with no visible particulates, confirming full dissolution[2].
Spill Response & Waste Disposal Plan
Even with meticulous handling, spills can occur. Immediate and correct response is critical.
-
Spill Response Protocol: Do not use water initially, as it will dissolve the powder and spread the contamination. Use a designated brush and dustpan to gently sweep up the powder, avoiding vigorous sweeping which raises dust. Once the bulk powder is removed, wash the spill site with soap and copious amounts of water, then ventilate the area [6].
-
Waste Disposal Plan: Do not pour UMP disodium salt solutions down the drain [7]. Transfer all solid and liquid waste to a licensed professional waste disposal service. The standard disposal method for this organic compound is dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber [6].
Operational Workflow Visualization
Figure 1: Operational workflow for handling UMP disodium salt, from storage to disposal.
References
-
Title: MATERIAL SAFETY DATA SHEET: URIDINE 5-MONOPHOSPHATE DISODIUM Source: Bio Basic Inc. URL: [Link]
-
Title: Uridine 5-Monophosphate Disodium Salt Source: Ingredients Network URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ingredientsnetwork.com [ingredientsnetwork.com]
- 3. Uridine-5'-Monophosphate Disodium Salt(P) [lgcstandards.com]
- 4. chemscene.com [chemscene.com]
- 5. farmacosmo.com [farmacosmo.com]
- 6. biobasic.com [biobasic.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
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